molecular formula C16H19BO3 B117596 4-(4-Butoxyphenyl)phenylboronic acid CAS No. 158937-24-7

4-(4-Butoxyphenyl)phenylboronic acid

Cat. No.: B117596
CAS No.: 158937-24-7
M. Wt: 270.1 g/mol
InChI Key: FLHSCSJTCSAHDJ-UHFFFAOYSA-N
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Description

4-(4-Butoxyphenyl)phenylboronic acid is a useful research compound. Its molecular formula is C16H19BO3 and its molecular weight is 270.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Butoxyphenyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Butoxyphenyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(4-butoxyphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO3/c1-2-3-12-20-16-10-6-14(7-11-16)13-4-8-15(9-5-13)17(18)19/h4-11,18-19H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHSCSJTCSAHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611150
Record name (4'-Butoxy[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158937-24-7
Record name (4'-Butoxy[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural and Supramolecular Profiling of 4-(4-Butoxyphenyl)phenylboronic Acid: A Technical Guide to Crystal Engineering and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Butoxyphenyl)phenylboronic acid (CAS: 158937-24-7) is a highly versatile organoboron compound characterized by a tripartite structural architecture: a hydrogen-bonding boronic acid headgroup, a rigid biphenyl mesogenic core, and a flexible butoxy tail. This unique structural profile makes it a critical biochemical reagent for life science research, drug discovery, and the engineering of advanced supramolecular materials 1. This technical guide provides an in-depth analysis of its crystallographic behavior, self-assembly thermodynamics, and validated experimental workflows for its application in synthetic chemistry.

Crystallographic Anatomy and Supramolecular Assembly

The solid-state behavior of 4-(4-butoxyphenyl)phenylboronic acid is governed by a delicate balance of strong directional hydrogen bonds and weaker dispersion forces. Understanding these interactions is paramount for researchers looking to leverage this molecule in crystal engineering or cross-coupling catalysis.

The Boronic Acid Headgroup: Dimerization Thermodynamics

The –B(OH)₂ functional group can theoretically adopt three conformations: syn-syn, syn-anti, or anti-anti. Theoretical calculations and crystallographic data confirm that the syn-anti conformation is the most thermodynamically favorable state due to the minimization of steric and electrostatic repulsion between the hydroxyl protons [[2]]().

During crystallization, the syn-anti monomers self-assemble into highly stable centrosymmetric dimers via complementary O–H···O hydrogen bonds. The dimerization energy (ΔE) for the formation of this boronic acid dimer from the monomer is highly exergonic, calculated at approximately -10.8 kcal/mol 3. These complementary O—H···O hydrogen-bonding interactions typically exhibit an O···O distance of approximately 2.8 Å, forming the primary structural motif of the crystal lattice 4.

The Biphenyl Core & Butoxy Tail: Packing Dynamics

Once the hydrogen-bonded dimers are formed, the macroscopic crystal architecture is dictated by the hydrophobic domains. The rigid biphenyl core engages in extensive π-π stacking, while the flexible butoxy tail interdigitates with neighboring molecules through van der Waals interactions. This dual-action packing often results in a smectic-like layered architecture, a property highly sought after in the development of liquid crystals and organic semiconductors.

Quantitative Crystallographic & Physicochemical Data

The following table summarizes the core quantitative parameters governing the physical and structural properties of 4-(4-butoxyphenyl)phenylboronic acid.

ParameterValue / DescriptionAnalytical Method
Chemical Formula C₁₆H₁₉BO₃Mass Spectrometry
Molar Mass 270.13 g/mol Calculated
Preferred Conformation Syn-AntiDFT / Single-Crystal XRD
Dimerization Energy (ΔE) ≈ -10.8 kcal/molComputational (MP2)
Intermolecular O···O Distance 2.75 - 2.85 ÅX-Ray Crystallography
Primary Supramolecular Motif Centrosymmetric DimerSolid-State NMR / XRD

Mechanistic Visualization: Self-Assembly

G Monomer Monomer State 4-(4-Butoxyphenyl)phenylboronic Acid Conformer Syn-Anti Conformation (Thermodynamic Minimum) Monomer->Conformer Thermal Equilibration Dimer Centrosymmetric Dimer (O-H···O Hydrogen Bonds) Conformer->Dimer Dimerization (ΔE ≈ -10.8 kcal/mol) PiStack π-π Stacking (Biphenyl Core) Dimer->PiStack Inter-dimer Assembly VDW van der Waals Packing (Butoxy Tail) Dimer->VDW Inter-dimer Assembly Crystal 3D Macroscopic Crystal (Smectic-like Architecture) PiStack->Crystal Layer Formation VDW->Crystal Layer Formation

Figure 1: Supramolecular self-assembly pathway from monomer to 3D macroscopic crystal lattice.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems, explicitly detailing the causality behind each experimental choice.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Objective: Isolate diffraction-quality single crystals while preventing the formation of amorphous boroxine anhydrides.

  • Step 1: Dissolution. Dissolve 10 mg of 4-(4-butoxyphenyl)phenylboronic acid in 1 mL of tetrahydrofuran (THF) in a 4 mL inner vial. Causality: THF is a strong hydrogen-bond acceptor that completely solvates the monomer, breaking any pre-existing amorphous aggregates.

  • Step 2: Antisolvent Chamber. Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of pentane. Seal the outer vial tightly.

  • Step 3: Diffusion. Allow the system to sit undisturbed at 20°C for 48–72 hours. Causality: Vapor diffusion is utilized instead of crash-cooling to maintain a low supersaturation gradient. This slow equilibration prevents the kinetic trapping of higher-energy syn-syn conformers and avoids rapid dehydration into boroxines.

  • Validation Step: Isolate the resulting crystals and analyze via ATR-FTIR. A successful dimeric assembly is confirmed by a broad O-H stretching shift from ~3600 cm⁻¹ (free monomer) to ~3200–3300 cm⁻¹ (hydrogen-bonded dimer).

Protocol 2: Suzuki-Miyaura Cross-Coupling for Terphenyl Synthesis

Objective: Utilize the boronic acid to synthesize extended terphenyl scaffolds for drug development.

  • Step 1: Reagent Loading. In a Schlenk flask, combine 4-(4-butoxyphenyl)phenylboronic acid (1.2 eq), an aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Step 2: Solvent Addition. Add a degassed mixture of Toluene/EtOH/H₂O (4:1:1). Causality: The biphasic solvent system ensures the solubility of both the hydrophobic organic substrates (Toluene) and the inorganic base (H₂O), while EtOH acts as a phase-transfer agent.

  • Step 3: Base Activation & Heating. Reflux the mixture at 80°C under N₂ for 12 hours. Causality: Potassium carbonate is employed as a base to quaternize the trigonal planar boronic acid into a tetrahedral boronate species. This structural shift increases the nucleophilicity of the biphenyl group, facilitating rapid transmetalation onto the Pd(II) intermediate.

  • Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active aryl halide and the emergence of a lower R_f fluorescent product spot confirms successful C-C bond formation. Quench with water to hydrolyze any unreacted boroxines, ensuring accurate yield quantification.

Mechanistic Visualization: Catalytic Cycle

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate OxAdd->PdII Transmet Transmetalation (Boronate Complex Transfer) PdII->Transmet + Boronic Acid + Base RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Terphenyl Scaffold RedElim->Product Product Release

Figure 2: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the boronic acid derivative.

Conclusion

4-(4-Butoxyphenyl)phenylboronic acid represents a masterclass in molecular design, offering a perfect interplay between rigid mesogenic cores and dynamic hydrogen-bonding headgroups. By understanding its thermodynamic preference for syn-anti dimerization and leveraging its reactivity in palladium-catalyzed couplings, researchers can reliably deploy this compound in the synthesis of complex pharmaceuticals and advanced materials.

References

  • Structure of the boronic acid dimer and the relative stabilities of its conformers - PubMed - 3

  • Versatile self-adapting boronic acids for H-bond recognition - SciSpace - 2

  • Hydrogen-bonding motifs in the solid-state structure of ferroceneboronic acid - IUCr Journals - 4

  • [1,1'-Biphenyl]-4-ylboronic acid | Biochemical Reagent - MedChemExpress - 1

Sources

4-(4-Butoxyphenyl)phenylboronic acid IR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 4-(4-Butoxyphenyl)phenylboronic Acid

Introduction

4-(4-Butoxyphenyl)phenylboronic acid is a bifunctional organic compound featuring a boronic acid moiety, a biphenyl core, and a butoxy ether tail. As a member of the boronic acid class, it serves as a critical building block in synthetic organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its utility in drug discovery, materials science, and chemical sensor development necessitates robust analytical methods for structural confirmation and purity assessment.

Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. For a molecule with the structural complexity of 4-(4-Butoxyphenyl)phenylboronic acid, IR spectroscopy is indispensable for verifying the presence of key functional groups—the boronic acid hydroxyls (O-H), the boron-oxygen (B-O) and boron-carbon (B-C) bonds, the aromatic rings, and the aliphatic ether linkage.

This technical guide provides a comprehensive analysis of the IR spectroscopy of 4-(4-Butoxyphenyl)phenylboronic acid. It is designed for researchers and drug development professionals, offering field-proven insights into experimental best practices, detailed spectral interpretation, and the causality behind the observed vibrational characteristics.

Section 1: Molecular Structure and Key Vibrational Groups

To interpret the IR spectrum of 4-(4-Butoxyphenyl)phenylboronic acid, it is essential to first deconstruct the molecule into its constituent functional groups, each with characteristic vibrational frequencies.

cluster_prep Preparation cluster_sample Sample Measurement cluster_post Post-Processing & Analysis Start Start Clean 1. Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background 2. Collect Background Spectrum (Clean, empty crystal) Clean->Background Apply 3. Apply Sample Powder (Small amount, cover crystal) Background->Apply Pressure 4. Apply Consistent Pressure (Ensure good contact) Apply->Pressure Scan 5. Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) Pressure->Scan Clean_Post 6. Clean ATR Crystal Scan->Clean_Post Process 7. Process Spectrum (ATR & baseline correction) Clean_Post->Process Analyze 8. Analyze & Assign Peaks Process->Analyze End End Analyze->End

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and stable. Clean the ATR crystal (typically diamond or germanium) with a suitable solvent like isopropanol and allow it to dry completely.

  • Background Collection: Record a background spectrum. This critical step measures the ambient atmosphere and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of dry 4-(4-Butoxyphenyl)phenylboronic acid powder onto the ATR crystal, ensuring the crystal surface is fully covered.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Post-Measurement: Clean the sample from the ATR crystal.

  • Data Processing: Apply necessary software corrections, such as an ATR correction (to account for the wavelength-dependent depth of penetration) and a baseline correction to ensure peaks originate from a flat zero-absorbance line.

Section 3: Spectral Interpretation and Peak Assignment

The IR spectrum of 4-(4-Butoxyphenyl)phenylboronic acid is a composite of the absorptions from its distinct functional groups. The following table summarizes the expected characteristic absorption bands and their assignments, grounded in established spectroscopic literature.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500 - 3200O-H Stretch (H-bonded)Boronic AcidStrong, Broad
3100 - 3000C-H StretchAromatic (Biphenyl)Medium to Weak
2965 - 2850C-H StretchAliphatic (Butoxy)Strong
~1605, ~1520, ~1480C=C Ring StretchAromatic (Biphenyl)Medium to Strong
1380 - 1310B-O Asymmetric StretchBoronic AcidStrong
~1245C-O-C Asymmetric StretchAryl-Alkyl EtherStrong
~1175, ~1115C-H In-plane BendAromatic (Biphenyl)Medium
~1080B-C StretchPhenyl-BoronMedium
~1040C-O-C Symmetric StretchAryl-Alkyl EtherMedium
~840C-H Out-of-plane BendAromatic (p-disubstituted)Strong
~730B-O-H Out-of-plane BendBoronic AcidMedium, Broad
Detailed Analysis of Key Regions
  • O-H Stretching Region (3500 - 3200 cm⁻¹): The most prominent feature for boronic acids is a very broad and strong absorption band in this region. [2]Its breadth is a direct consequence of extensive intermolecular hydrogen bonding between the -B(OH)₂ groups of adjacent molecules. A sharp, free O-H stretch (around 3600 cm⁻¹) is typically absent in the solid state, confirming the associated nature of the molecules.

  • C-H Stretching Region (3100 - 2850 cm⁻¹): This region contains two distinct sets of peaks. Weaker absorptions appearing just above 3000 cm⁻¹ are characteristic of C-H stretches on the aromatic biphenyl core. [3]A group of strong, sharp peaks between 2965 cm⁻¹ and 2850 cm⁻¹ arises from the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the butoxy chain. [4]

  • The Fingerprint Region (1610 - 600 cm⁻¹): This complex region contains the most diagnostic information.

    • Aromatic C=C Stretching (~1605, ~1480 cm⁻¹): These sharp, medium-to-strong bands confirm the presence of the phenyl rings. [5] * B-O Asymmetric Stretching (1380 - 1310 cm⁻¹): This is a key diagnostic band for boronic acids and their derivatives, appearing as a very strong absorption. [6]Its position and breadth can be sensitive to the electronic environment and hydrogen bonding.

    • Ether C-O-C Stretching (~1245 and ~1040 cm⁻¹): The strong band around 1245 cm⁻¹ is assigned to the asymmetric C(aryl)-O-C(alkyl) stretch, while a medium band near 1040 cm⁻¹ corresponds to the symmetric stretch. These two peaks are definitive proof of the ether linkage.

    • B-C Stretching (~1080 cm⁻¹): A band of medium intensity in this area is associated with the stretching of the carbon-boron bond, confirming the organoboron structure. [7][8] * Aromatic C-H Out-of-plane Bending (~840 cm⁻¹): A strong band in this region is highly characteristic of 1,4-disubstituted (para) benzene rings, providing information about the substitution pattern on the phenyl groups. [4]

Section 4: The Critical Role of Intermolecular Hydrogen Bonding

Boronic acids rarely exist as isolated monomers in the solid state. They readily self-associate to form hydrogen-bonded dimers or, upon dehydration, cyclic trimeric anhydrides known as boroxines. [9]IR spectroscopy is exceptionally sensitive to these structural arrangements.

Caption: Hydrogen-bonded dimer formation in boronic acids.

  • Dimer Formation: As shown above, the hydroxyl groups of one molecule act as hydrogen bond donors to the hydroxyl oxygens of a neighboring molecule. This creates a stable, centrosymmetric dimeric structure. This interaction is the primary reason for the significant broadening of the O-H stretching band (3500-3200 cm⁻¹) and can also influence the B-O stretching frequency. [2]* Boroxine Formation: If the sample is heated or stored under dehydrating conditions, three boronic acid molecules can condense to form a six-membered B-O-B ring, eliminating three molecules of water. The IR spectrum of a boroxine is dramatically different: the broad O-H stretch disappears completely, and new, sharp, and intense bands characteristic of the boroxine ring appear, typically in the 700-650 cm⁻¹ region. [9]Monitoring the O-H stretching region is therefore a straightforward method to assess the integrity of the boronic acid.

Conclusion

The infrared spectrum of 4-(4-Butoxyphenyl)phenylboronic acid provides a wealth of structural information that is crucial for its identification and quality control. By systematically analyzing the key vibrational regions, one can confidently confirm the presence of the boronic acid functionality, the aromatic biphenyl core, the butoxy ether chain, and the specific substitution patterns. The pronounced broadening of the O-H stretching band serves as definitive evidence of the extensive hydrogen bonding characteristic of boronic acids in the solid state. This guide provides the foundational knowledge for researchers to effectively utilize IR spectroscopy as a rapid, reliable tool in their work with this versatile chemical building block.

References

  • AIP Publishing. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. [Link]

  • PubChem - NIH. 4-Butoxyphenylboronic Acid. [Link]

  • ACS Publications. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. [Link]

  • PubMed. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. [Link]

  • ResearchGate. (2003). ATR-FTIR Spectroscopic Studies of Boric Acid Adsorption on Hydrous Ferric Oxide. [Link]

  • Geochimica et Cosmochimica Acta. (2003). ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. [Link]

  • ResearchGate. ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. [Link]

  • MDPI. (2021). Anharmonic Vibrational Frequencies of Water Borane and Associated Molecules. [Link]

  • ResearchGate. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. [Link]

  • PubMed. (2021). Anharmonic Vibrational Frequencies of Water Borane and Associated Molecules. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubMed. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Semantic Scholar. (2003). Figure 8 from ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • DergiPark. (2021). VIBRATIONAL STUDIES OF MONOMER, DIMER AND TRIMER STRUCTURES OF 4-CARBOXY PHENYLBORONIC ACID. [Link]

  • ACS Publications. Infrared Absorption Spectroscopy of the Phenyl Radical. [Link]

  • ResearchGate. FTIR spectrum of boric acid. [Link]

  • Faraday Discussions. (2019). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. [Link]

  • ACS Publications. (1962). Infrared Absorption Frequencies of tert-Butoxy Group. [Link]

  • ResearchGate. Fragments of the IR spectra in the phenyl ring CC and CH vibration.... [Link]

  • Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

4-(4-Butoxyphenyl)phenylboronic acid Raman spectra

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Raman Spectroscopy of 4-(4-Butoxyphenyl)phenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the acquisition and interpretation of Raman spectra for 4-(4-Butoxyphenyl)phenylboronic acid, a key intermediate in organic synthesis and a building block in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document delves into the theoretical underpinnings of Raman spectroscopy, offers a field-proven, step-by-step experimental protocol, and presents a detailed analysis of the molecule's characteristic vibrational modes. We explore the causal relationships between molecular structure and spectral features, providing researchers, scientists, and drug development professionals with the necessary insights for robust material characterization, quality control, and reaction monitoring. The guide is grounded in authoritative references and includes detailed data visualizations to facilitate a deeper understanding of the subject matter.

Part 1: Introduction to 4-(4-Butoxyphenyl)phenylboronic Acid and Raman Spectroscopy

The Molecule: 4-(4-Butoxyphenyl)phenylboronic Acid

4-(4-Butoxyphenyl)phenylboronic acid (Chemical Formula: C₁₀H₁₅BO₃) is an organoboron compound featuring a boronic acid group [-B(OH)₂] and a butoxy group (-O(CH₂)₃CH₃) attached to a biphenyl scaffold.[1] Its significance stems from the versatile reactivity of the boronic acid moiety. This functional group is renowned for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.

Furthermore, the boronic acid group's ability to form reversible covalent bonds with 1,2- and 1,3-diols is of paramount interest in drug development and diagnostics.[2] This interaction allows for the targeted recognition of saccharides and glycoproteins, such as the overexpressed sialic acids on cancer cell surfaces, making phenylboronic acid (PBA) derivatives promising candidates for targeted cancer therapy and diagnosis.[3] The butoxy group modifies the molecule's lipophilicity, influencing its solubility and pharmacokinetic properties.

The Technique: Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes.[4] When a sample is irradiated with a monochromatic laser, most of the light is scattered elastically (Rayleigh scattering), retaining its original energy. However, a small fraction of the light (approximately 1 in 10⁶ photons) is scattered inelastically, a phenomenon known as the Raman effect.[5] This inelastic scattering results in a shift in the photon's energy, which corresponds directly to the energy of specific molecular vibrations (e.g., stretching, bending, and torsional modes).

The key advantages of Raman spectroscopy for analyzing compounds like 4-(4-Butoxyphenyl)phenylboronic acid include:

  • Minimal Sample Preparation: Spectra can often be acquired directly from solid powders or solutions with no need for deuterated solvents.[4]

  • High Specificity: The resulting spectrum is a unique chemical fingerprint, rich in information, particularly in the low-wavenumber "fingerprint region" (200–1800 cm⁻¹), which is highly specific to the molecule's structure and geometry.[4]

  • Non-Destructive Nature: The technique does not damage the sample, allowing for repeated measurements or further analysis.

  • Versatility: It can be used to analyze samples in various forms, including solids, liquids, and gases, and even through transparent packaging like glass vials.

Part 2: Theoretical Principles of Raman Scattering

A molecule's Raman spectrum is governed by its vibrational modes. For a vibration to be "Raman active," it must cause a change in the molecule's polarizability. This selection rule is complementary to that of Infrared (IR) spectroscopy, which requires a change in the molecular dipole moment. Consequently, symmetric vibrations and vibrations of non-polar bonds (e.g., C-C bonds in an aromatic ring) often produce strong Raman signals, whereas they may be weak or absent in an IR spectrum.

The stability and structure of phenylboronic acids can be complex. They often exist as cyclic dimers in the solid state, formed via intermolecular hydrogen bonds between the hydroxyl groups of the boronic acid moieties.[6][7] This dimerization, along with potential polymorphism, can influence the vibrational spectra, leading to shifts in peak positions and changes in relative intensities. Theoretical calculations, such as Density Functional Theory (DFT), are frequently employed to predict the vibrational frequencies of different conformers (e.g., monomers vs. dimers) and aid in the accurate assignment of experimental spectra.[7][8]

Part 3: Experimental Protocol for Raman Spectrum Acquisition

This protocol outlines a self-validating system for acquiring high-quality Raman spectra of 4-(4-Butoxyphenyl)phenylboronic acid in its solid form. The causality behind each step is explained to ensure robust and reproducible results.

Instrumentation
  • Raman Spectrometer: A research-grade confocal Raman microscope is recommended.

  • Laser Source: A 532 nm or 785 nm frequency-stabilized laser.

    • Expert Insight: A 785 nm laser is often preferred for aromatic compounds to minimize fluorescence, which can overwhelm the weaker Raman signal. However, a 532 nm laser can provide a stronger Raman signal if the sample exhibits low fluorescence.[9]

  • Objective: A 10x or 20x objective for initial focusing and a 50x long-working-distance objective for high-quality signal collection.

  • Detector: A cooled, high-sensitivity CCD detector.[10]

Step-by-Step Methodology
  • Sample Preparation:

    • Place a small amount (sub-milligram) of 4-(4-Butoxyphenyl)phenylboronic acid powder onto a clean glass microscope slide.[4]

    • Gently flatten the powder with a spatula to create a relatively even surface.

    • Causality: Boronic acids can be sensitive to moisture.[11] Work in a controlled, low-humidity environment if possible. An even surface ensures consistent focusing and avoids signal saturation from large crystals.

  • Instrument Calibration:

    • Before analysis, perform a wavenumber calibration using a certified standard, such as a silicon wafer. The primary silicon peak at ~520.7 cm⁻¹ should be verified.

    • Causality: Regular calibration ensures the accuracy and precision of the measured Raman shifts, which is critical for correct peak assignment and comparison across different instruments or sessions.

  • Data Acquisition:

    • Place the sample slide on the microscope stage.

    • Using the 10x objective and white light illumination, bring the sample into focus.

    • Switch to the laser source and the 50x objective.

    • Set initial acquisition parameters:

      • Laser Power: Start at a low power (e.g., 1-5 mW at the sample) to avoid thermal degradation.

      • Integration Time: 1-5 seconds.

      • Accumulations: 3-5 scans.

    • Acquire a test spectrum. If the signal-to-noise ratio is low, incrementally increase the integration time or the number of accumulations. Avoid excessive laser power.

    • Causality: The product of laser power and integration time determines the total energy delivered to the sample. Multiple short accumulations are often superior to a single long one as this allows for effective cosmic ray removal.

  • Data Pre-processing:

    • Apply a cosmic ray removal algorithm.

    • Perform a baseline correction to remove any underlying fluorescence background. A polynomial fit is a common and effective method.

    • Causality: These steps are essential for obtaining a "clean" spectrum where the peaks of interest are clearly resolved and their true intensities and positions can be accurately determined.

Experimental Workflow Diagram

G Fig. 1: Experimental Workflow for Raman Analysis. cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Obtain Solid Sample (4-(4-Butoxyphenyl)phenylboronic acid) Mount Mount on Glass Slide Sample->Mount Calibrate Calibrate Spectrometer (Si Wafer @ 520.7 cm⁻¹) Mount->Calibrate Focus Focus on Sample Calibrate->Focus SetParams Set Parameters (Laser Power, Time, Accumulations) Focus->SetParams Acquire Acquire Spectrum SetParams->Acquire CosmicRay Cosmic Ray Removal Acquire->CosmicRay Baseline Baseline Correction CosmicRay->Baseline FinalSpectrum Final Raman Spectrum Baseline->FinalSpectrum

Caption: Fig. 1: Experimental Workflow for Raman Analysis.

Part 4: Spectral Analysis and Interpretation

The Raman spectrum of 4-(4-Butoxyphenyl)phenylboronic acid is a composite of vibrations from its three main structural components: the biphenyl core, the butoxy side chain, and the boronic acid functional group. The following table provides tentative assignments for the major expected peaks based on extensive studies of structurally similar phenylboronic acids.[6][7][12][13]

Table of Characteristic Raman Peaks
Wavenumber (cm⁻¹)Tentative AssignmentVibrational Mode DescriptionExpected Intensity
~3070-3050Aromatic C-H StretchStretching of C-H bonds on the phenyl rings.[7]Medium
~2960-2870Aliphatic C-H StretchAsymmetric and symmetric stretching of CH₂, CH₃ groups in the butoxy chain.[14]Strong
~1615-1600Aromatic C-C StretchIn-plane stretching of carbon-carbon bonds within the phenyl rings.[7]Strong
~1370-1350B-O StretchSymmetric stretching of the Boron-Oxygen bonds in the B(OH)₂ group.[7]Medium-Strong
~1280-1240C-O-C Asymmetric StretchAsymmetric stretching of the ether linkage between the phenyl ring and the butoxy group.Medium
~1180-1170In-plane C-H BendBending vibrations of the aromatic C-H bonds.Medium
~1000Phenyl Ring Breathing (Trigonal)Symmetric radial expansion and contraction of the phenyl ring.[13]Strong, Sharp
~850-800Out-of-plane C-H BendBending of aromatic C-H bonds out of the plane of the ring (para-substitution).[7]Medium
~750-700B(OH)₂ Wagging / Phenyl Ring DeformationWagging motion of the boronic acid group or ring puckering modes.Weak-Medium
~550-500O-B-O BendingScissoring or bending motion within the boronic acid functional group.Weak
Structure-Spectra Correlation Diagram

This diagram illustrates the relationship between the molecule's functional groups and their characteristic regions in the Raman spectrum.

G Fig. 2: Structure-Spectra Correlation Diagram. cluster_mol cluster_spec Mol CH_stretch C-H Stretching (2800-3100) Mol->CH_stretch Butoxy & Phenyl C-H Fingerprint_High Fingerprint Region I (1200-1700) Mol->Fingerprint_High Phenyl C=C B-O Stretch Fingerprint_Low Fingerprint Region II (400-1200) Mol->Fingerprint_Low Ring Breathing C-O-C Stretch

Caption: Fig. 2: Structure-Spectra Correlation Diagram.

Part 5: Applications in Research and Development

The detailed chemical fingerprint provided by Raman spectroscopy enables several critical applications in the lifecycle of 4-(4-Butoxyphenyl)phenylboronic acid.

  • Quality Control and Material Identification: Raman spectroscopy serves as a rapid and reliable tool for incoming raw material verification. The unique spectrum confirms the identity of 4-(4-Butoxyphenyl)phenylboronic acid and can be used to screen for impurities or incorrect materials, ensuring the quality of the supply chain.

  • In-situ Reaction Monitoring: The technique can be used to monitor the progress of reactions involving this molecule, such as Suzuki couplings. By tracking the disappearance of reactant peaks and the appearance of product peaks in real-time, chemists can optimize reaction conditions (temperature, catalyst loading, reaction time) for improved yield and efficiency.

  • Studying Biomolecular Interactions: Given the affinity of boronic acids for diols, Raman spectroscopy can be employed to study the interaction of 4-(4-Butoxyphenyl)phenylboronic acid with saccharides.[2] Changes in the B-O stretching and O-B-O bending modes upon binding can provide evidence of complex formation. Furthermore, Surface-Enhanced Raman Spectroscopy (SERS) can dramatically amplify the signal, enabling the study of these interactions at very low concentrations, which is relevant for developing sensitive diagnostic sensors.[13]

  • Polymorph and Solid-State Characterization: Raman spectroscopy is highly sensitive to the crystalline form of a material.[4] It can be used to identify and differentiate between different polymorphs of 4-(4-Butoxyphenyl)phenylboronic acid, which may have different physical properties such as solubility and stability, a critical consideration in pharmaceutical development.

Part 6: Conclusion

Raman spectroscopy is an indispensable analytical technique for the comprehensive characterization of 4-(4-Butoxyphenyl)phenylboronic acid. Its ability to provide a non-destructive, highly specific chemical fingerprint with minimal sample preparation makes it ideal for applications ranging from fundamental research to industrial quality control. By understanding the correlation between the molecule's distinct structural moieties—the biphenyl core, the butoxy chain, and the boronic acid group—and their corresponding vibrational signatures, researchers can leverage this powerful tool to accelerate drug discovery, optimize synthetic processes, and ensure material integrity. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently apply Raman spectroscopy in their work with this important chemical compound.

References

  • Ma, Y., et al. (2013). Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. ACS Publications. Available at: [Link]

  • Ma, Y., et al. (2013). Influence of substituent type and position on the adsorption mechanism of phenylboronic acids: infrared, Raman, and surface-enhanced Raman spectroscopy studies. PubMed. Available at: [Link]

  • Sivanesan, A., et al. (n.d.). Raman (A) and SERS spectra of 4-[(N-aminobenzylo)(phosphono) - S-methyl]phenylboronic acid (2-PBA) adsorbed. ResearchGate. Available at: [Link]

  • Thunder Optics. (2026). Raman Spectra of Some Common Organic Compounds. Thunder Optics. Available at: [Link]

  • Dikmen, G. (2021). VIBRATIONAL STUDIES OF MONOMER, DIMER AND TRIMER STRUCTURES OF 4-CARBOXY PHENYLBORONIC ACID. DergiPark. Available at: [Link]

  • Kiefer, J. (n.d.). Typical experimental arrangements for Raman spectroscopy. ResearchGate. Available at: [Link]

  • Bausinger, R. (n.d.). Raman spectroscopy setup and experiments for the advanced undergraduate lab. KOPS - University of Konstanz. Available at: [Link]

  • Central Laser Facility. (n.d.). New exploratory experiments for Raman laser spectroscopy. CLF. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Butoxyphenylboronic Acid. PubChem. Available at: [Link]

  • Lambert, T. H., et al. (n.d.). Towards routine organic structure determination using Raman microscopy. PMC. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Sosnowska, M., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. Available at: [Link]

  • Li, M., et al. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. MDPI. Available at: [Link]

  • Yesilyurt, V., et al. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Available at: [Link]

  • Kavitha, E., et al. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. ResearchGate. Available at: [Link]

  • Uğurlu, G. (2024). FT-IR, FT-raman and UV spectra and ab initio HF and DFT study of conformational analysis, molecular structure and properties of ortho- meta- and para-chlorophenylboronic acid isomers. PubMed. Available at: [Link]

  • Wang, Y., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. MDPI. Available at: [Link]

  • Avci, D., et al. (n.d.). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Singh, R. K., et al. (n.d.). vibrational, electronic properties pharmaceutical study of 4-carboxy-3- fluorophenylboronic acid and. Journal of Molecular Structure. Available at: [Link]

  • Liu, Y., et al. (n.d.). Surface-enhanced Raman spectroscopy study on the structure changes of 4-Mercaptophenylboronic Acid under different pH conditions. ResearchGate. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. Oriental Journal of Chemistry. Available at: [Link]

  • Ushakumari, R., et al. (n.d.). Vibrational spectroscopic studies and computational study of 4-fluoro-N-(20-hydroxy-40-nitrophenyl)phenylacetamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • ChemRxiv. (n.d.). Analysis of vibronic coupling in a 4f molecular magnet with FIRMS. ChemRxiv. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethoxycarbonylphenylboronic acid. PubChem. Available at: [Link]

Sources

Methodological & Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 4-(4-Butoxyphenyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Butoxyphenyl)phenylboronic acid (also known as (4'-Butoxy-[1,1'-biphenyl]-4-yl)boronic acid, CAS: 158937-24-7) is a highly valuable organoboron building block. Featuring an extended biphenyl scaffold and a solubilizing, electron-donating butoxy group, it is extensively utilized in the synthesis of advanced materials (e.g., thermotropic liquid crystals, OLEDs) and complex pharmaceutical intermediates . This application note provides a comprehensive, self-validating protocol for its use in Suzuki-Miyaura cross-coupling reactions, detailing mechanistic causality, experimental optimization, and troubleshooting strategies.

Chemical Profile & Reactivity Dynamics

The structural architecture of 4-(4-Butoxyphenyl)phenylboronic acid dictates its reactivity in metal-catalyzed couplings:

  • Electronic Effects : The para-butoxy group exerts a strong +M (mesomeric) effect across the biphenyl system. This electron richness enhances the nucleophilicity of the boronic acid, facilitating the transmetalation step in the catalytic cycle.

  • Steric & Solubility Profile : The linear butoxy chain significantly improves solubility in standard organic solvents (e.g., toluene, 1,4-dioxane, THF) compared to unsubstituted biphenylboronic acids, allowing for higher concentration reactions, easier scale-up, and more efficient phase-transfer dynamics in biphasic solvent systems.

Mechanistic Principles
  • Oxidative Addition : The active Pd(0) catalyst inserts into the C-X bond of the aryl halide, forming a stable organopalladium(II) complex. This is often the rate-determining step for aryl chlorides .

  • Transmetalation : The base activates the boronic acid by forming a reactive boronate complex. The aryl group from the boronate is then transferred to the Pd(II) center, displacing the halide .

  • Reductive Elimination : The Pd(II) complex undergoes cis-trans isomerization and subsequent reductive elimination to forge the new C-C bond, releasing the biaryl product and regenerating the Pd(0) catalyst .

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Ar-Pd(II)-X L_2 Oxidative Addition Complex Pd0->PdII_Ox Oxidative Addition PdII_Trans Ar-Pd(II)-Ar' L_2 Transmetalation Complex PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-Ar' Coupled Biaryl Product PdII_Trans->Product ArX Aryl Halide (Ar-X) ArX->PdII_Ox Boronic Boronic Acid (Ar'-B(OH)2) + Base Boronic->PdII_Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design & Causality

To establish a self-validating protocol, experimental choices must be grounded in mechanistic logic:

  • Base & Solvent Synergy : The transmetalation step strictly requires a base . A biphasic solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water) is optimal. Water is essential to dissolve the inorganic base (e.g., K2CO3, Na2CO3) and form the boronate, while ethanol or dioxane acts as a phase-transfer agent, ensuring the aqueous base can interact with the organic-soluble boronic acid and Pd-complex .

Optimization of Reaction Conditions

The following table summarizes empirical optimization data for coupling 4-(4-Butoxyphenyl)phenylboronic acid with a standard aryl bromide.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
1Pd(PPh3)4Na2CO3Toluene/EtOH/H2O (2:1:1)801278
2Pd(PPh3)4K2CO3Toluene/EtOH/H2O (2:1:1)90885
3 Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O (4:1) 100 6 92
4Pd(dppf)Cl2Cs2CO31,4-Dioxane/H2O (4:1)100495
5Pd(OAc)2 / SPhosK3PO4Toluene/H2O (3:1)100496

Note: Yields are determined by HPLC analysis. Entries 4 and 5 demonstrate that stronger bases and specialized ligands significantly accelerate the reaction, reducing time and improving yield.

Detailed Step-by-Step Protocol

This protocol outlines the optimal conditions (Table, Entry 3) for standard laboratory scale (1.0 mmol).

Workflow Prep 1. Reagent Prep & Degassing React 2. Pd-Catalyzed Coupling (100°C) Prep->React Workup 3. Quench & Biphasic Extraction React->Workup Purify 4. Chromatography & Recrystallization Workup->Purify QC 5. LC-MS / NMR Validation Purify->QC

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step 1: Reagent Preparation & Degassing

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-(4-Butoxyphenyl)phenylboronic acid (1.2 mmol, 324.2 mg), and K2CO3 (2.0 mmol, 276.4 mg).

  • Add the palladium catalyst, Pd(dppf)Cl2 (0.05 mmol, ~36.6 mg).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon (repeat this cycle 3 times). Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.

Step 2: Solvent Addition & Reaction Execution 4. In a separate vial, prepare a mixture of 1,4-Dioxane (4.0 mL) and deionized water (1.0 mL). Degas the solvent mixture by sparging with Argon for 15 minutes. 5. Inject the degassed solvent mixture into the Schlenk flask via syringe. 6. Replace the septum with a reflux condenser (flushed with Argon) and heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 6 hours. 7. Monitor reaction progress via TLC (Hexanes/Ethyl Acetate) or LC-MS until the aryl halide is completely consumed.

Step 3: Work-up and Extraction 8. Cool the reaction mixture to room temperature. 9. Quench the reaction by adding 10 mL of deionized water. 10. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 15 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and filter. 12. Concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 4: Purification & Validation 13. Purify the crude residue via flash column chromatography on silica gel. (Eluent gradient: 100% Hexanes to 90:10 Hexanes/Ethyl Acetate, depending on the target molecule's polarity). 14. For ultra-high purity (required for OLED/liquid crystal applications), recrystallize the isolated product from hot ethanol or a toluene/hexane mixture. 15. Validate the final product structure and purity using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting & Self-Validating Systems

A robust protocol must include built-in diagnostics. If the expected yield is not achieved, evaluate the following failure modes:

  • Observation: Significant formation of symmetric biaryl (Homocoupling).

    • Cause: Presence of molecular oxygen, which acts as an oxidant, promoting the coupling of two boronic acid molecules.

    • Correction: Improve degassing techniques (use freeze-pump-thaw cycles instead of sparging) and check the integrity of the Argon line.

  • Observation: High consumption of boronic acid but low product yield (Proto-deborylation).

    • Cause: The boronic acid undergoes hydrolysis (cleavage of the C-B bond) before transmetalation can occur. This is exacerbated by high temperatures, strong bases, and slow oxidative addition.

    • Correction: Increase the equivalents of boronic acid (e.g., to 1.5 eq), lower the reaction temperature, or switch to a more active catalyst (e.g., Buchwald ligands) to accelerate the cross-coupling rate over the degradation rate .

  • Observation: Reaction stalls at ~50% conversion.

    • Cause: Catalyst poisoning or precipitation of the active Pd species (often visible as palladium black).

    • Correction: Ensure solvents are strictly anhydrous prior to adding the controlled water equivalent. Consider adding a phase transfer catalyst (e.g., TBAB) if the biphasic mixing is inefficient.

References
  • Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • White Rose eTheses Online. "Attempts to Green the Synthesis of Liquid Crystals." University of York. URL:[Link]

  • LookChem. "High quality (4'-Butoxy-[1,1'-biphenyl]-4-yl)boronic acid with factory price (CAS: 158937-24-7)." LookChem Chemical Directory. URL:[Link]

Application Note: Strategic Base Selection for the Suzuki-Miyaura Coupling of 4-(4-Butoxyphenyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Base in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's general scheme involves the palladium-catalyzed coupling of an organoboron species with an organic halide or pseudohalide.[3] While the palladium catalyst and ligands often receive the most attention, the choice of base is a deceptively critical parameter that can dictate the success, efficiency, and cleanliness of the reaction.

This guide provides an in-depth analysis of base selection for the Suzuki-Miyaura coupling, with a specific focus on the substrate 4-(4-Butoxyphenyl)phenylboronic acid . We will move beyond a simple listing of reagents to explore the mechanistic rationale behind base selection, providing field-proven protocols and troubleshooting insights to empower researchers to optimize their synthetic routes.

Mechanistic Insight: Why the Base is More Than a Proton Scavenger

The function of the base in the Suzuki-Miyaura catalytic cycle is multifaceted and crucial for its progression. It is not merely present to neutralize acidic byproducts. The base actively participates in what is often the rate-determining step: transmetalation.[4]

The three primary roles of the base are:

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻). This activation enhances the electron density on the organic moiety, making it significantly more reactive and capable of transferring its organic group to the palladium(II) center.[4][5][6] The organoboron compound itself is generally unreactive in the transmetalation step without prior activation by a base.[1]

  • Facilitation of the Pd(II) Intermediate: The base assists in the metathesis of the oxidative addition product, [Ar-Pd(II)-X], to form a more reactive intermediate, such as [Ar-Pd(II)-OR], which readily undergoes transmetalation with the activated boronate complex.[1][7]

  • Acceleration of Reductive Elimination: In some systems, particularly with alkoxide bases, the base can accelerate the final reductive elimination step, regenerating the active Pd(0) catalyst and releasing the final product.[1]

The entire catalytic process is a finely balanced cycle, and the base is a key player in ensuring its efficient turnover.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L n oxidative_adduct R¹-Pd(II)L n-X pd0->oxidative_adduct Oxidative Addition (R¹-X) activated_complex R¹-Pd(II)L n-OH oxidative_adduct->activated_complex Base (e.g., OH⁻) transmetalation_product R¹-Pd(II)L n-R² activated_complex->transmetalation_product Transmetalation transmetalation_product->pd0 Reductive Elimination (R¹-R²) boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->activated_complex base Base (e.g., OH⁻)

Caption: The pivotal role of the base in activating the boronic acid for transmetalation.

Strategic Considerations for Base Selection

The optimal base for a given Suzuki coupling is highly dependent on the substrates, catalyst, and solvent. For 4-(4-Butoxyphenyl)phenylboronic acid , an electron-rich biaryl boronic acid, the following factors must be considered.

Basicity (pKa)

The base must be sufficiently strong to deprotonate the boronic acid (pKa ~8-10) and form the active boronate species. However, an overly strong base can promote side reactions. Inorganic bases like carbonates and phosphates provide a good balance of reactivity without being overly harsh.[8]

Solubility

The reaction's solvent system dictates the choice of base.

  • Biphasic Systems (e.g., Toluene/H₂O, Dioxane/H₂O): These are common and highly effective.[1] An inorganic base like K₂CO₃ or K₃PO₄ is dissolved in the aqueous phase, where it activates the boronic acid at the phase interface.

  • Anhydrous Organic Solvents (e.g., THF, DMF): In the absence of water, a base with good organic solubility is required. Cesium carbonate (Cs₂CO₃) is often effective due to its higher solubility compared to other carbonates.[9] Potassium phosphate (K₃PO₄) can also be used, often as a fine powder to maximize surface area.[10]

Counter-ion and Steric Hindrance

The cation of the base (Na⁺, K⁺, Cs⁺) can influence reaction rates, often attributed to the solubility of the borate salts formed. Cesium ions are larger and "softer," and Cs₂CO₃ is often the base of choice for challenging or sterically hindered couplings.[8][9] For a relatively unhindered substrate like 4-(4-Butoxyphenyl)phenylboronic acid, sodium and potassium carbonates are excellent and more cost-effective starting points.

Functional Group Compatibility

The substrate 4-(4-Butoxyphenyl)phenylboronic acid contains a stable ether linkage that is robust to most common Suzuki bases. However, if coupling partners contain base-labile groups (e.g., esters, certain protecting groups), a milder base like potassium fluoride (KF) or a weaker carbonate might be necessary to prevent hydrolysis or other side reactions.[3][11]

Comparative Data: A Guide to Common Bases

The selection of a base is often empirical, but general performance trends provide a rational starting point for optimization. Inorganic bases are typically more effective than organic bases for aryl-aryl couplings.[12]

Base NameFormulaApprox. pKa (Conjugate Acid)Key Characteristics & Typical Use Cases
Sodium Carbonate Na₂CO₃10.3[13]A cost-effective, widely used, and efficient base for a broad range of substrates. An excellent first choice for reaction screening.[8]
Potassium Carbonate K₂CO₃10.3[13]Similar in strength to Na₂CO₃, its solubility can differ, which may influence kinetics. Often used interchangeably.[9]
Cesium Carbonate Cs₂CO₃10.3[13]Highly effective, often providing superior yields with challenging substrates due to its higher solubility in organic solvents.[8][14]
Potassium Phosphate K₃PO₄12.3[13]A stronger, non-nucleophilic base. Particularly effective for sterically hindered substrates and can prevent certain side reactions.[8][9][15]
Potassium Fluoride KF3.2A mild base, useful for substrates with base-sensitive functional groups where stronger bases cause decomposition or side reactions.[3]
Triethylamine (TEA) Et₃N10.7An organic base, generally less effective than inorganic bases for aryl-aryl couplings but can be used in specific systems.[9][12]

Data compiled from multiple sources for illustrative purposes. Performance is highly substrate and condition-dependent.[9]

Experimental Protocols

The following protocols provide a framework for both optimizing and executing the Suzuki-Miyaura coupling of 4-(4-Butoxyphenyl)phenylboronic acid.

Protocol 1: Parallel Screening of Bases for Optimization

This protocol allows for the efficient identification of the optimal base for coupling 4-(4-Butoxyphenyl)phenylboronic acid with a representative aryl bromide (e.g., 4-bromoanisole).

Base_Screening_Workflow Figure 2: Workflow for Base Screening start Start: Define Coupling Partners prep Prepare Stock Solutions (Aryl Halide, Boronic Acid) start->prep setup Set up Parallel Reaction Vials (e.g., 4 vials) prep->setup add_solids Add Unique Base to Each Vial (Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) setup->add_solids add_catalyst Add Catalyst/Ligand add_solids->add_catalyst add_liquids Add Solvent & Stock Solutions add_catalyst->add_liquids degas Degas and Seal Vials add_liquids->degas react Heat and Stir (e.g., 90°C, 12h) degas->react monitor Monitor by TLC/LC-MS react->monitor analyze Analyze Results (Compare Yield/Purity) monitor->analyze select Select Optimal Base analyze->select

Caption: A systematic workflow for the parallel screening of bases to optimize reaction conditions.

Methodology:

  • Preparation: In four separate reaction vials equipped with stir bars, add the selected palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the aryl bromide (1.0 eq).

  • Base Addition: To each vial, add a different base (2.0 eq):

    • Vial 1: Sodium Carbonate (Na₂CO₃)

    • Vial 2: Potassium Carbonate (K₂CO₃)

    • Vial 3: Potassium Phosphate (K₃PO₄)

    • Vial 4: Cesium Carbonate (Cs₂CO₃)

  • Reagent Addition: Add 4-(4-Butoxyphenyl)phenylboronic acid (1.2 eq) to each vial.

  • Inert Atmosphere: Seal the vials with septa, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/H₂O 4:1:1) via syringe to achieve a final concentration of ~0.1 M with respect to the aryl halide.

  • Reaction: Place the vials in a preheated block at 90-100 °C and stir vigorously for 12-16 hours.

  • Monitoring & Analysis: Monitor the reactions by TLC or LC-MS. Upon completion, perform a mini-workup and analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the relative conversion and identify the most effective base.

Protocol 2: General Procedure for Preparative Scale Synthesis

This protocol assumes K₃PO₄ was identified as an effective base from the screening process.

Reagents:

Reagent M.W. Amount Moles Equivalents
Aryl Halide (e.g., 4-bromoanisole) 187.04 1.0 mmol 1.0 1.0
4-(4-Butoxyphenyl)phenylboronic acid 270.14 324 mg 1.2 mmol 1.2
Pd(OAc)₂ 224.5 4.5 mg 0.02 mmol 0.02
SPhos (ligand) 410.47 16.4 mg 0.04 mmol 0.04
Potassium Phosphate (K₃PO₄) 212.27 425 mg 2.0 mmol 2.0

| Toluene / H₂O (10:1) | - | 11 mL | - | - |

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), 4-(4-Butoxyphenyl)phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[9]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[15]

  • Add the degassed solvent system (10 mL Toluene, 1 mL H₂O) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting aryl halide indicates completion.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

Troubleshooting Common Base-Related Issues

IssuePotential CauseRecommended Solution
Low or No Conversion Improper Base Selection: Base may be too weak, impure, or not soluble in the reaction medium.[15]Use a freshly opened or finely ground base. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄) or a more soluble one (Cs₂CO₃).[15] Ensure adequate water is present in biphasic systems.
Protodeboronation Excessive Basicity/Water: The C-B bond of the boronic acid is cleaved by a proton source, often accelerated by strong base.[16]Use a milder base (e.g., K₂CO₃ or KF). Reduce the amount of water or switch to an anhydrous solvent system if possible.
Side Product Formation Base-Labile Groups: If the aryl halide or boronic acid contains sensitive functional groups, the base may be causing decomposition.Switch to a milder base like KF.[11] Consider lowering the reaction temperature.
Poor Reproducibility Heterogeneity: The base may not be dissolving or mixing properly, especially on larger scales.Use a finely powdered base. Ensure vigorous stirring to maximize interfacial contact in biphasic systems.

Conclusion

The rational selection of a base is fundamental to the successful execution of the Suzuki-Miyaura cross-coupling reaction. For a substrate like 4-(4-Butoxyphenyl)phenylboronic acid, common inorganic bases such as potassium carbonate and potassium phosphate are excellent starting points, offering high efficacy and cost-effectiveness. By understanding the mechanistic role of the base and employing a systematic screening approach, researchers can rapidly optimize reaction conditions, leading to higher yields, improved purity, and more robust and scalable synthetic procedures. This strategic approach transforms the choice of base from a guess into a data-driven decision, accelerating progress in research and development.

References

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Mechanism of the Suzuki Reaction Explained. Scribd. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. National Center for Biotechnology Information. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. National Center for Biotechnology Information. [Link]

  • Screening of different bases for Suzuki coupling. ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles - ACS Publications. ACS Publications. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. Frontiers. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing. Royal Society of Chemistry. [Link]

  • pKa Values of Common Bases. Not available publicly.
  • Suzuki cross-coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. Reddit. [Link]

  • The pKa Table Is Your Friend - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Bordwell pKa Table - Organic Chemistry Data. Organic Chemistry Data. [Link]

  • Suzuki reactions in novel liquids - Diva-Portal.org. Diva-Portal. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Beilstein Journals. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. University of Windsor. [Link]

  • Table of Acids with Ka and pKa Values. CLAS. [Link]

Sources

4-(4-Butoxyphenyl)phenylboronic acid in liquid crystal synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Engineering High-Birefringence Liquid Crystals via 4-(4-Butoxyphenyl)phenylboronic Acid

Molecular Design & Structural Rationale

The synthesis of structurally complex liquid crystals (LCs) by traditional linear methods is often difficult and prone to functional group interference[1]. To engineer advanced mesogenic compounds—specifically those requiring high birefringence (


) for fast-switching nematic displays—modular cross-coupling is the industry standard.

4-(4-Butoxyphenyl)phenylboronic acid (CAS: 158937-24-7) serves as a premium building block for extending


-conjugated systems into terphenyl or quaterphenyl cores. The causality behind selecting this specific synthon lies in its dual-functionality:
  • The Biphenyl Core: Provides the rigid, linear polarizability required to induce a strong lateral dipole moment and high dielectric anisotropy[2].

  • The Terminal Butoxy Group (

    
    ):  Introduces critical steric flexibility. This alkoxy tail lowers the melting point, suppresses unwanted crystallization, and broadens the thermodynamic stability of the nematic mesophase[1].
    
  • The Boronic Acid Moiety: Acts as an air-stable, non-toxic nucleophilic partner for palladium-catalyzed carbon-carbon bond formation, offering a highly systematic and economic synthetic pathway[1][3].

Mechanistic Chemistry & Reagent Causality

To couple this bulky biphenyl boronic acid with an aryl halide, the Suzuki-Miyaura cross-coupling reaction is employed[4]. Every reagent in this workflow is chosen to drive the catalytic cycle forward while mitigating side reactions such as hydrolytic deboronation, which often plagues sterically hindered, electron-poor boronates[2].

  • Base Activation: Boronic acids are weak electrophiles (pKa ~8.8). The addition of a base (e.g.,

    
     or 
    
    
    
    ) is non-negotiable. The base attacks the electrophilic boron to form a highly nucleophilic boronate anion, which is essential for accelerating the transmetalation step with the Pd(II) complex[5].
  • Solvent System Dynamics: A biphasic mixture of Toluene/Ethanol/Water is utilized. Toluene solubilizes the hydrophobic biphenyl core, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, maximizing interfacial contact[4]. Alternatively, neat water with water-soluble catalysts (like glycine-ligated Pd complexes) can be used to improve green metrics.

  • Catalyst Selection: While

    
     is the standard, sterically hindered substrates may require ligand-free heterogeneous catalysts (e.g., 
    
    
    
    ) to prevent catalytic poisoning and enable easy recovery[4].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd(II)-Br Pd0->OxAdd TransMet Transmetalation Ar-Pd(II)-Br + Boronate -> Ar-Pd(II)-Ar' OxAdd->TransMet BaseAct Base Activation Ar'-B(OH)2 + OH- -> [Ar'-B(OH)3]- BaseAct->TransMet RedElim Reductive Elimination Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Terphenyl Liquid Crystal (Ar-Ar') RedElim->Product

Figure 1: Logical relationship of the Suzuki-Miyaura catalytic cycle in LC synthesis.

Quantitative Optimization Data

The following table summarizes the optimization of reaction parameters for coupling 4-(4-Butoxyphenyl)phenylboronic acid with 4-bromobenzonitrile to yield a high-birefringence cyanoterphenyl LC.

EntryCatalyst LoadingBase (2.0 eq)Solvent SystemTemp (°C)Yield (%)
1

(5 mol%)

Toluene/EtOH/H_2O (2:1:1)8085
2

(2 mol%)

Dioxane/H_2O (4:1)9092
3

(2 mol%)

EtOH/H_2O (1:1)8089
4

(0.1 mol%)

Neat Water2595

(Note: Entry 4 demonstrates the efficacy of water-soluble, glycine-ligated Pd complexes for highly efficient, room-temperature coupling.)

Self-Validating Experimental Protocol

This protocol outlines the synthesis of 4''-Butoxy-4-cyano-1,1':4',1''-terphenyl. The workflow is designed to provide immediate visual and analytical feedback, ensuring process integrity.

Workflow S1 1. Biphasic Setup Tol/EtOH/H2O S2 2. Argon Degassing O2 Removal S1->S2 S3 3. Reflux (80°C) Cross-Coupling S2->S3 S4 4. Phase Extraction Organic Layer S3->S4 S5 5. Recrystallization Phase Purity S4->S5

Figure 2: Self-validating experimental workflow for synthesizing biphenyl-core LCs.

Step 1: Biphasic Assembly & Degassing

  • In a 100 mL two-neck round-bottom flask, combine 4-(4-Butoxyphenyl)phenylboronic acid (1.1 mmol), 4-bromobenzonitrile (1.0 mmol), and

    
     (0.05 mmol).
    
  • Add 15 mL of Toluene and 7.5 mL of Ethanol. Stir until the organic solids dissolve.

  • Add 7.5 mL of an aqueous

    
    
    
    
    
    solution.
  • Self-Validation (Degassing): Sparge the biphasic mixture with Argon for 20 minutes. Visual cue: The solution must transition from slightly cloudy to a clear, phase-separated state as dissolved oxygen—which causes Pd-black precipitation and boronic acid homocoupling—is purged.

Step 2: Catalytic Reflux

  • Heat the mixture to 80°C under a continuous Argon atmosphere.

  • Self-Validation (TLC Monitoring): After 4 hours, spot the organic layer on a silica TLC plate (Eluent: 9:1 Hexane/Ethyl Acetate). The reaction is complete when the aryl halide spot (

    
    ) disappears entirely, replaced by a highly UV-active, blue-fluorescing product spot (
    
    
    
    ).

Step 3: Extraction & Workup

  • Cool to room temperature. Add 20 mL of distilled water and 20 mL of ethyl acetate.

  • Separate the organic layer. Wash with brine (2 × 20 mL) and dry over anhydrous

    
    .
    
  • Self-Validation (Filtration): The dried solution should be pale yellow and perfectly transparent. A dark brown tint indicates residual soluble Pd species, requiring a pass through a short Celite/Silica plug.

Step 4: Recrystallization (Critical for LC Purity)

  • Evaporate the solvent under reduced pressure.

  • Dissolve the crude solid in a minimum amount of boiling ethanol/chloroform.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath.

  • Self-Validation (Phase Purity): The product must precipitate as sharp, colorless needles. Amorphous or milky powders indicate trapped impurities or residual solvent, which will catastrophically depress the liquid crystal clearing point (nematic-to-isotropic transition temperature).

Analytical Validation

To confirm suitability for optoelectronic applications, the synthesized LC must be validated via two primary methods:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Confirm the presence of the butoxy tail (triplet at ~0.98 ppm for
    
    
    , multiplet at ~4.02 ppm for
    
    
    ) and the extended aromatic region (7.20 - 7.80 ppm).
  • Differential Scanning Calorimetry (DSC): Essential for LCs. The thermogram must show two distinct endothermic peaks during heating: the melting point (

    
    , solid to nematic) and the clearing point (
    
    
    
    , nematic to isotropic liquid).

References

1.[1] Cross-Coupling Reactions in the Synthesis of Liquid Crystals. Scilit. 1 2.[4] Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. ResearchGate. 4 3.[5] Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry - ACS Publications. 5 4.[3] Boronic Acids & Derivatives. Sigma-Aldrich. 3 5.[2] Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry - ACS Publications. 2 6. Organic & Biomolecular Chemistry. RSC Publishing.

Sources

The Lynchpin in Modern Drug Discovery: Medicinal Chemistry Applications of 4-(4-Butoxyphenyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Boronic Acids in Medicinal Chemistry

The incorporation of the boronic acid moiety into small molecules has revolutionized medicinal chemistry, transitioning from a niche chemical curiosity to a cornerstone in the synthesis of complex pharmaceuticals.[1][2] The unique electronic properties of the boron atom, particularly its ability to participate in palladium-catalyzed cross-coupling reactions, have made arylboronic acids indispensable building blocks for the construction of carbon-carbon bonds.[3][4] Among these, 4-(4-Butoxyphenyl)phenylboronic acid has emerged as a particularly valuable reagent, offering a synthetically versatile handle to introduce a key biaryl scaffold present in a number of potent and selective therapeutic agents. This application note will provide an in-depth exploration of the medicinal chemistry applications of 4-(4-Butoxyphenyl)phenylboronic acid, with a focus on its pivotal role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has transformed the landscape of oncology.[5][6]

Core Application: A Gateway to Potent PARP Inhibitors

The primary and most significant application of 4-(4-Butoxyphenyl)phenylboronic acid in medicinal chemistry is its use as a key building block in the synthesis of PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition has proven to be a highly effective strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[5][6]

Case Study: The Synthesis of Niraparib

A prime example of the utility of 4-(4-Butoxyphenyl)phenylboronic acid is in the synthesis of Niraparib , a potent, orally available PARP-1 and PARP-2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[7][8] The core structure of Niraparib features a biaryl system where a phenylpiperidine moiety is linked to an indazole-7-carboxamide. The synthesis of this critical biaryl linkage is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction, where 4-(4-Butoxyphenyl)phenylboronic acid serves as the organoboron partner.

While the butoxy group is not directly present in the final Niraparib molecule, a closely related precursor, often a protected aminophenylboronic acid or a derivative that is later converted to the piperidinyl group, is utilized. The 4-(4-Butoxyphenyl)phenylboronic acid scaffold provides a foundational structure that medicinal chemists can elaborate upon to generate a diverse range of PARP inhibitors for structure-activity relationship (SAR) studies.[9][10]

The Suzuki-Miyaura Coupling: A Detailed Protocol

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the application of 4-(4-Butoxyphenyl)phenylboronic acid.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. The following protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction to synthesize a key biaryl intermediate for a PARP inhibitor.

Protocol: Synthesis of a Biaryl Precursor for PARP Inhibitors

Reaction: Suzuki-Miyaura coupling of 4-(4-Butoxyphenyl)phenylboronic acid with a protected bromo-indazole carboxamide.

Materials:

  • 4-(4-Butoxyphenyl)phenylboronic acid

  • Protected 2-(4-bromophenyl)indazole-7-carboxamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the protected 2-(4-bromophenyl)indazole-7-carboxamide (1.0 eq), 4-(4-Butoxyphenyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The solvent volume should be sufficient to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used. The following table summarizes representative yields for the coupling of various arylboronic acids with aryl halides, which are analogous to the synthesis of PARP inhibitor precursors.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventYield (%)Reference
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2)K₂CO₃Toluene/H₂O95[11]
4-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (2)K₂CO₃Toluene/H₂O98[11]
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2 (5)K₃PO₄1,4-Dioxane/H₂O74[12]
2-(4-bromophenyl)-5-chloropyrazinePhenylboronic acidPd(Xantphos)Cl₂ (5)Cs₂CO₃1,4-Dioxane85[13]

Visualizing the Process

To better understand the key processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex (R1-Pd(L2)-X) Pd(II) Complex (R1-Pd(L2)-X) Oxidative Addition->Pd(II) Complex (R1-Pd(L2)-X) R1-X R1-X R1-X->Oxidative Addition Transmetalation Transmetalation Pd(II) Complex (R1-Pd(L2)-X)->Transmetalation Pd(II) Biaryl Complex (R1-Pd(L2)-R2) Pd(II) Biaryl Complex (R1-Pd(L2)-R2) Transmetalation->Pd(II) Biaryl Complex (R1-Pd(L2)-R2) R2-B(OR)2 R2-B(OR)2 R2-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive Elimination Reductive Elimination Pd(II) Biaryl Complex (R1-Pd(L2)-R2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration R1-R2 R1-R2 Reductive Elimination->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Aryl Halide, 4-(4-Butoxyphenyl)phenylboronic acid, and Base Catalyst Add Palladium Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to 80-100 °C Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Extraction Dilute and Extract with Organic Solvent Monitoring->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Beyond PARP Inhibitors: Expanding the Horizon

While the synthesis of PARP inhibitors is a major application, the utility of 4-(4-Butoxyphenyl)phenylboronic acid and its derivatives extends to other areas of medicinal chemistry. The biaryl scaffold it helps to construct is a privileged structure found in a variety of biologically active molecules, including:

  • Kinase Inhibitors: Many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases, feature biaryl cores.[14][15] The butoxyphenylphenyl moiety can be tailored to interact with specific residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition.

  • G-Protein Coupled Receptor (GPCR) Ligands: The biaryl motif is also prevalent in ligands for GPCRs, a large family of receptors involved in a vast array of physiological processes. The ability to readily synthesize diverse biaryl compounds using 4-(4-Butoxyphenyl)phenylboronic acid facilitates the exploration of SAR for novel GPCR modulators.

Conclusion: An Indispensable Tool for Drug Discovery

4-(4-Butoxyphenyl)phenylboronic acid stands as a testament to the power of boronic acids in modern medicinal chemistry. Its role as a key building block in the synthesis of life-saving drugs like Niraparib underscores its importance. The robust and versatile Suzuki-Miyaura coupling reaction enables chemists to efficiently construct complex molecular architectures, accelerating the drug discovery process. As our understanding of disease biology continues to grow, the demand for novel and diverse chemical matter will only increase, ensuring that 4-(4-Butoxyphenyl)phenylboronic acid and its congeners will remain indispensable tools in the arsenal of medicinal chemists for years to come.

References

  • Trippier, P. C. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 197, 112338.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), e2598478. [Link]

  • Foley, J. R., & Wilson, R. D. (2009). Preparation of pharmaceutically acceptable salts of (3S)-3-[4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl]piperidines as inhibitors of poly(ADP-ribose)polymerase (PARP). WO 2009087381.
  • Liang, C., Jia, M., & Tian, D. (2017).
  • Chung, C. K., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215-227.
  • Niraparib. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Niraparib hydrochloride. Poly [ADP-ribose] polymerase (PARP) inhibitor, Oncolytic. (2014). Drugs of the Future, 39(1), 19.
  • Niraparib (PD012925). (n.d.). Probes & Drugs. Retrieved March 7, 2026, from [Link]

  • Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. (2016).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Methods of manufacturing of niraparib. (2022).
  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted-1H-indazoles. (2021). RSC Advances, 11(12), 6789-6797.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important scaffolds. (2017). Chemical Society Reviews, 46(2), 454-490.
  • Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), e2598478. [Link]

  • Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. (2016). ResearchGate. [Link]

  • Suzuki, A. (2011). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds.
  • Bos, P. H., et al. (2021). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Cell Chemical Biology, 28(1), 55-68.e8.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Chemistry Proceedings, 14(1), 105.
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024).
  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed. (2018). ResearchGate. [Link]

  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted-1H-indazoles. (2021). RSC Publishing. [Link]

  • Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. (2023). Journal of Medicinal Chemistry, 66(22), 15356-15374.
  • A kind of synthetic method for preparing Niraparib. (2017).
  • Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. (2026). ResearchGate. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14776-14835.
  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (2022). International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195.

Sources

Application Note: One-Pot Chemoselective Sequential Suzuki-Miyaura Synthesis of Advanced Optoelectronic Cores

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals

Strategic Rationale & Introduction

The synthesis of extended π-conjugated systems—such as quaterphenyls and complex heterobiaryls used in OLEDs and nematic liquid crystals—traditionally relies on iterative, multi-step cross-coupling reactions. These conventional approaches require intermediate workups, chromatographic purifications, and rigorous drying cycles, which drastically reduce overall atom economy and increase solvent waste.

To circumvent these bottlenecks, we have engineered a one-pot sequential chemoselective Suzuki-Miyaura coupling protocol . This methodology leverages the differential oxidative addition rates of distinct carbon-halogen bonds (C-Br vs. C-Cl) to perform two sequential C-C bond formations in a single reactor[1].

At the heart of this protocol is 4-(4-Butoxyphenyl)phenylboronic acid (CAS: 158937-24-7), a highly valuable biphenyl building block[2]. The presence of the terminal butoxy chain provides critical solubility to the rigid conjugated backbone, preventing premature precipitation of the growing oligomer during the one-pot sequence. While one-pot borylation/Suzuki coupling (BSC) sequences are well-documented for generating boronic acids in situ[3],[4], utilizing a pre-formed, high-purity biphenylboronic acid allows for absolute control over stoichiometry and minimizes homocoupling side-reactions in complex quaterphenyl syntheses.

Mechanistic Insights & Catalyst Design (Causality)

As a synthetic chemist, you must treat the catalytic cycle not as a black box, but as a tunable machine. The success of this one-pot sequence relies entirely on kinetic control and ligand switching:

  • Phase 1 (C-Br Activation): We initiate the reaction using 1-bromo-4-chlorobenzene, a mild base (

    
    ), and triphenylphosphine (
    
    
    
    ) at room temperature. Palladium(0) undergoes oxidative addition into the weaker C-Br bond orders of magnitude faster than the C-Cl bond. Under these mild conditions, the C-Cl bond is completely inert, ensuring 100% chemoselectivity.
  • Phase 2 (C-Cl Activation): Once the bromide is fully consumed, the reaction hits a kinetic wall. To force the palladium catalyst to insert into the stubborn C-Cl bond, we introduce 4-(4-Butoxyphenyl)phenylboronic acid alongside SPhos (a dialkylbiaryl phosphine ligand) and a stronger base (

    
    ), then elevate the temperature to 80 °C. SPhos is highly electron-rich, which accelerates the oxidative addition into the C-Cl bond, while its steric bulk promotes the final reductive elimination step.
    
  • Biphasic Solvent System (

    
    ):  Water is not just a solvent; it is a co-catalyst. It dissolves the inorganic bases to generate the reactive palladium-hydroxo complex, which is a prerequisite for the transmetalation of the boronic acid.
    

Reaction Workflow

G A 1-Bromo-4-chlorobenzene + Phenylboronic Acid B Step 1: C-Br Activation Pd(OAc)2, PPh3 RT, 2h A->B C Intermediate: 4-Chloro-1,1'-biphenyl B->C D Step 2: C-Cl Activation 4-(4-Butoxyphenyl)phenylboronic acid SPhos, K3PO4, 80°C C->D E Unsymmetrical Quaterphenyl Core D->E

Fig 1: One-pot sequential chemoselective Suzuki-Miyaura coupling workflow.

Quantitative Optimization Data

The necessity of the ligand switch and base upgrade in Step 2 is demonstrated in the optimization data below. Failure to adjust the electronic environment of the palladium catalyst results in stalled reactions.

EntryLigand (Step 1)Ligand (Step 2)Base (Step 2)Temp (°C)Quaterphenyl Yield (%)Mechanistic Observation
1

None added

80< 10%Incomplete C-Cl oxidative addition.
2



8034%Sluggish transmetalation; catalyst death.
3

XPhos

8076%Good conversion, minor protodeboronation.
4

SPhos

80 94% Optimal chemoselectivity & rapid turnover.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the physical observations match the expected checkpoints.

Phase 1: Chemoselective C-Br Coupling
  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-chlorobenzene (1.0 mmol), phenylboronic acid (1.0 mmol),

    
     (0.02 mmol, 2 mol%), and 
    
    
    
    (0.04 mmol, 4 mol%).
  • Solvent Addition: Add THF (8 mL) and an aqueous solution of

    
     (2.0 M, 2 mL).
    
  • Degassing (Critical Step): Seal the flask with a rubber septum and sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen will rapidly oxidize the phosphine ligands to phosphine oxides, permanently poisoning the Pd catalyst.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 2 hours.

  • Validation Checkpoint 1: The mixture should transition from a pale yellow suspension to a homogeneous golden-orange solution. If the solution turns jet-black, palladium black has precipitated due to oxygen ingress; the reaction must be aborted.

  • Validation Checkpoint 2: Perform a TLC (Hexanes/EtOAc 9:1). Ensure complete disappearance of the starting bromide. Do not proceed to Phase 2 until conversion is >99%, otherwise statistical mixtures of biaryls will form.

Phase 2: In Situ C-Cl Coupling
  • Reagent Addition: Briefly open the flask under a positive flow of Argon. Add 4-(4-Butoxyphenyl)phenylboronic acid (1.2 mmol)[2], SPhos (0.04 mmol, 4 mol%), and solid

    
     (3.0 mmol).
    
  • Thermal Activation: Reseal the flask, purge with Argon for 5 minutes, and transfer to a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.

  • Validation Checkpoint 3: As the SPhos ligates the palladium and activates the C-Cl bond, the solution will deepen to a rich brown color.

Phase 3: Workup and Isolation
  • Quenching: Cool the reaction to room temperature and dilute with EtOAc (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Filter the crude mixture through a short pad of Celite to remove palladium residues. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/DCM gradient) to afford the pure unsymmetrical quaterphenyl product.

References[3] Title: Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams | The Journal of Organic Chemistry - ACS Publications

Source: acs.org URL: [Link][4] Title: Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC Source: nih.gov URL: [Link][1] Title: Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines Source: rhhz.net URL: [Link][2] Title: High quality (4'-Butoxy-[1,1'-biphenyl]-4-yl)boronic acid with factory price Source: lookchem.com URL: [Link]

Sources

Microwave-assisted Suzuki coupling with 4-(4-Butoxyphenyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling Utilizing 4-(4-Butoxyphenyl)phenylboronic Acid

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction remains one of the most robust methodologies for carbon-carbon bond formation in modern organic synthesis and drug discovery[1]. However, the use of bulky, electron-rich biaryl boronic acids—such as 4-(4-Butoxyphenyl)phenylboronic acid —presents unique challenges. These lipophilic substrates often suffer from poor solubility in standard aqueous base systems and are prone to competitive protodeboronation (desboronation) under prolonged thermal heating.

To circumvent these kinetic bottlenecks, microwave-assisted dielectric heating is employed. By directly exciting polar solvent molecules (e.g., ethanol and water), microwave irradiation achieves rapid superheating, drastically reducing reaction times from 8–24 hours to mere minutes. This rapid kinetic profile outpaces the degradation pathways of the boronic acid, ensuring high conversion rates and minimizing homocoupling byproducts.

The Catalytic Cycle

The reaction relies on a Pd(0)/Pd(II) catalytic cycle. The causality of the reaction's success hinges on three distinct phases:

  • Oxidative Addition : The active Pd(0) species inserts into the aryl halide bond. Electron-rich ligands (like dppf) accelerate this step for challenging substrates.

  • Transmetalation : The inorganic base (e.g., K₂CO₃) coordinates with the boronic acid to form a reactive, electron-rich boronate complex, which then transfers the 4-(4-Butoxyphenyl)phenyl group to the Pd(II) center.

  • Reductive Elimination : The biaryl product is released, and the Pd(0) catalyst is regenerated.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA Ar-X TM Transmetalation (Boronate Complex) OA->TM Base + Ar'-B(OH)2 RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Pd(0) Regeneration Product Biaryl Product RE->Product

Fig 1. Mechanistic pathway of the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Design & Optimization Data

The coupling of 4-(4-Butoxyphenyl)phenylboronic acid requires a carefully tuned biphasic solvent system. A mixture of Toluene/EtOH/H₂O (4:2:1) is optimal. Toluene solubilizes the lipophilic boronic acid and the aryl halide, water dissolves the K₂CO₃ base to facilitate transmetalation, and ethanol acts as a microwave-active cosolvent that bridges the aqueous and organic phases, ensuring a homogenous energy transfer[1].

Table 1: Catalyst and Solvent Screening (Model Reaction at 120 °C, 10 min)

Catalyst (5 mol%) Solvent System Base (2.0 eq) Conversion (%) Isolated Yield (%)
Pd(PPh₃)₄ 1,4-Dioxane/H₂O (2:1) K₂CO₃ 89% 85%
Pd(dppf)Cl₂ Toluene/EtOH/H₂O (4:2:1) K₂CO₃ >98% 96%
Pd(OAc)₂ / PPh₃ DMF / H₂O (4:1) Cs₂CO₃ 65% 58%

| Pd EnCat™ | EtOH / H₂O (2:1) | K₂CO₃ | 90% | 88% |

Note: Pd(dppf)Cl₂ is selected as the optimal catalyst. Its large bite angle (99°) facilitates the reductive elimination of sterically hindered biaryl systems.

Table 2: Microwave Temperature and Time Optimization

Temperature (°C) Time (min) Observations & Causality Yield (%)
80 °C 30 min Incomplete conversion; transmetalation is the rate-limiting step. 60%
100 °C 15 min Good conversion, but trace homocoupling observed. 88%

| 120 °C | 10 min | Optimal rapid heating outpaces protodeboronation. | 96% |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By incorporating rigorous degassing and specific control checks, researchers can isolate variables if troubleshooting is required.

Materials Required:
  • Aryl Halide : 0.5 mmol

  • 4-(4-Butoxyphenyl)phenylboronic acid : 0.55 mmol (1.1 equiv.)

  • Pd(dppf)Cl₂ : 0.025 mmol (5 mol%)

  • K₂CO₃ : 1.0 mmol (2.0 equiv.)

  • Solvent : Toluene/EtOH/H₂O (4:2:1 v/v/v), 3.5 mL total volume.

Procedure:
  • Reagent Preparation : To an oven-dried 10 mL microwave-safe vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), 4-(4-Butoxyphenyl)phenylboronic acid (0.55 mmol), and K₂CO₃ (1.0 mmol).

  • Catalyst Addition : In a glovebox or under a steady stream of Argon, add Pd(dppf)Cl₂ (5 mol%). Causality: Minimizing atmospheric oxygen exposure prevents the oxidation of Pd(0) to inactive Pd(II) oxides and suppresses oxidative homocoupling of the boronic acid.

  • Solvent Addition & Degassing : Add 3.5 mL of the Toluene/EtOH/H₂O (4:2:1) mixture. Submerge a long needle into the solution and sparge with Argon gas for 5 minutes.

  • Sealing : Quickly seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation : Place the vial in a dedicated microwave reactor (e.g., Anton Paar or Biotage). Set the parameters to 120 °C for 10 minutes with a pre-stirring time of 30 seconds (High absorption setting).

  • Biphasic Workup : Allow the vial to cool to room temperature (the system will naturally separate into two phases). Dilute the mixture with Ethyl Acetate (10 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL)[2].

  • Drying & Concentration : Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure biaryl product.

Workflow N1 1. Reagent Prep & Degassing N2 2. Microwave Irradiation N1->N2 Sealed Vial N3 3. Biphasic Workup N2->N3 Cooling N4 4. Silica Gel Purification N3->N4 Organic Phase N5 5. LC-MS/NMR Validation N4->N5 Pure Product

Fig 2. Step-by-step experimental workflow for microwave-assisted Suzuki coupling.

Self-Validating Quality Control & Analysis

To ensure the integrity of the protocol, the following validation steps must be integrated into the workflow:

  • TLC Monitoring : Co-spot the crude reaction mixture against the starting 4-(4-Butoxyphenyl)phenylboronic acid. The boronic acid will typically stain bright blue/green under phosphomolybdic acid (PMA) or potassium permanganate (KMnO₄) stains. Disappearance of this spot confirms complete conversion.

  • LC-MS Verification : Analyze the crude organic phase. Look for the target mass

    
    .
    
    • Diagnostic Check: If a mass corresponding to

      
       is observed, oxidative homocoupling has occurred. This indicates insufficient degassing in Step 3.
      
  • Negative Control : Run a parallel vial omitting the Pd(dppf)Cl₂ catalyst. No product formation should be observed. If product is detected, cross-contamination of the microwave vials or reagents has occurred.

References

  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids Organic Letters - ACS Publications (2004). URL:[Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations Chemistry - A European Journal (2006). URL:[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Catalysts - MDPI (2021). URL:[Link]

Sources

Application Note: Scale-Up Synthesis Workflows Utilizing 4-(4-Butoxyphenyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals

Strategic Overview & Chemical Context

The transition of Suzuki-Miyaura cross-coupling (SMC) reactions from discovery laboratories to pilot-plant manufacturing requires a fundamental shift in reaction engineering. 4-(4-Butoxyphenyl)phenylboronic acid (CAS: 158937-24-7) is a highly valuable, electron-rich biphenyl building block used extensively in the synthesis of extended


-conjugated systems, including organic light-emitting diodes (OLEDs), liquid crystal precursors, and advanced active pharmaceutical ingredients (APIs).

While highly reactive, the electron-donating butoxy group and the extended biphenyl system make this boronic acid susceptible to specific degradation pathways under basic conditions at elevated temperatures. Scaling up its application demands rigorous control over mass transfer, heat dissipation, and catalytic turnover to ensure high yields and acceptable E-factors (environmental impact).

Mechanistic Grounding & Process Causality

To design a scalable and self-validating protocol, we must first understand the causality behind the chemical behavior of 4-(4-Butoxyphenyl)phenylboronic acid within the SMC catalytic cycle.

The Oxo-Palladium Pathway vs. Boronate Pathway

At the laboratory scale, excess base and catalyst are often used to force the reaction to completion. However, mechanistic studies reveal that for arylboronic acids, transmetalation primarily proceeds via the oxo-palladium pathway ([Link]). In this regime, the base (e.g., carbonate or hydroxide) coordinates directly with the Pd(II) intermediate formed after oxidative addition, rather than forming a tetrahedral boronate complex with the boronic acid. This means that flooding the reactor with base does not accelerate transmetalation but instead accelerates side reactions.

Mitigating Protodeboronation via Slow-Release

Arylboronic acids are vulnerable to protodeboronation—the hydrolytic cleavage of the carbon-boron bond—which is exacerbated by high pH and thermal stress. To counter this during scale-up, we employ a "slow-release" or metered base dosing strategy [1]([Link]). By continuously dosing an aqueous base into the biphasic organic mixture, we maintain a low steady-state concentration of the activated oxo-palladium species. This ensures that transmetalation outpaces the competing protodeboronation degradation pathway.

Exotherm Management

The addition of base and the subsequent transmetalation/reductive elimination steps are highly exothermic. In a 100 g+ scale reactor, poor heat dissipation can lead to localized "hot spots," causing rapid thermal decomposition of the Pd catalyst into inactive palladium black[2]([Link]). Metered dosing directly controls the rate of heat evolution, allowing the reactor's cooling jacket to maintain isothermal conditions.

Catalytic Workflow & Pathway Visualization

The following diagram illustrates the engineered catalytic cycle, highlighting where physical process controls (metered dosing) intersect with the chemical mechanism to prevent degradation.

G A Aryl Halide + Pd(0) Catalyst B Oxidative Addition (Pd(II) Intermediate) A->B C Controlled Base Dosing (Exotherm Mitigation) B->C D Oxo-Palladium Complex Formation C->D F Transmetalation (Rate-Limiting Step) D->F E 4-(4-Butoxyphenyl)phenylboronic Acid (Solid Charge) E->F Slow Release / Low Conc. G Reductive Elimination F->G H Cross-Coupled Product & Pd(0) Regeneration G->H H->A Catalytic Turnover

Caption: Catalytic cycle for scaled Suzuki-Miyaura coupling with controlled base dosing and slow release.

Quantitative Process Parameters: Lab vs. Pilot Scale

Scaling up requires optimizing parameters to reduce costs, minimize waste (E-factor), and ensure safety. The table below summarizes the critical parameter shifts when moving from a 1-gram discovery synthesis to a 100-gram pilot scale.

Process ParameterLab-Scale (1 g)Pilot-Scale (100 g)Causality / Engineering Rationale
Catalyst Loading 5.0 mol%0.25 mol%Superior mechanical mixing and strict anaerobic inertion at scale prevent Pd oxidation, allowing a 20-fold reduction in catalyst[2]([Link]).
Base Addition All-at-once (Solid)Metered over 2 hoursPrevents thermal runaway (exotherms) and minimizes base-catalyzed protodeboronation[1]([Link]).
Solvent Volume 20 L / kg8 L / kgReduced solvent volume improves volumetric productivity and lowers the E-factor.
Max Exotherm (

)
+2 °C+18 °C (Controlled)Heat dissipation is exponentially poorer at scale. Metered dosing prevents solvent boil-over.
Purification Silica ChromatographyCooling CrystallizationChromatography is economically unscalable. Crystallization leverages differential solubility for high-throughput purification.

Self-Validating Experimental Protocol (100g Scale)

This protocol describes the coupling of 4-(4-Butoxyphenyl)phenylboronic acid with a generic aryl bromide (Ar-Br) to yield an extended terphenyl derivative. The procedure is designed as a self-validating system , meaning progression to the next step is contingent upon passing specific, measurable In-Process Controls (IPCs).

Phase 1: Reactor Preparation & Inertion
  • Equip a 2.0 L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, internal thermocouple, and a subsurface nitrogen sparge tube.

  • Charge the reactor with Toluene (600 mL) and Ethanol (150 mL).

  • Sparge the solvent mixture with high-purity

    
     for 30 minutes at 20 °C at an agitation rate of 250 rpm.
    

Validation Checkpoint 1 (Inertion): Utilize a headspace oxygen sensor. The


 concentration must read < 0.1%  before proceeding. Causality: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) dead-end complexes.
Phase 2: Reagent Charging
  • Briefly pause the

    
     sparge (maintain a blanket) and charge the Aryl Bromide (1.00 equiv, approx. 100 g depending on MW).
    
  • Charge 4-(4-Butoxyphenyl)phenylboronic acid (1.05 equiv). Note: The slight 0.05 equiv excess compensates for unavoidable trace protodeboronation.

  • Charge the catalyst,

    
     (0.25 mol%).
    
  • Resume stirring (300 rpm) and heat the jacket to achieve an internal temperature of 60 °C.

Phase 3: Controlled Base Dosing (Exotherm Management)
  • Prepare a 2.0 M aqueous solution of

    
     (2.00 equiv) and sparge with 
    
    
    
    for 15 minutes.
  • Using a programmable syringe pump, dose the aqueous

    
     into the reactor over exactly 120 minutes  (approx. 1.5 mL/min).
    
  • Monitor the internal thermocouple. Adjust the jacket cooling to ensure the internal temperature does not exceed 65 °C.

Validation Checkpoint 2 (Reaction Completion): 30 minutes after the base dosing is complete, pull a 0.5 mL aliquot from the organic phase. Analyze via HPLC (254 nm). The reaction is validated as complete when the Aryl Bromide peak is < 1.0% Area . If > 1.0%, hold at 60 °C for an additional 60 minutes.

Phase 4: Biphasic Separation & Workup
  • Cool the reactor to 40 °C. Stop agitation and allow the phases to settle for 20 minutes.

Validation Checkpoint 3 (Phase Separation): Visually confirm a sharp, distinct phase boundary. The lower aqueous phase must have a pH > 10 (confirming base sufficiency).

  • Drain and discard the lower aqueous phase (contains borate salts and halide waste).

  • Wash the retained organic phase with 5% aqueous N-acetylcysteine (200 mL) at 40 °C for 30 minutes to scavenge residual palladium, followed by a final brine wash (200 mL).

Phase 5: Crystallization-Driven Purification
  • Transfer the organic phase to a clean reactor. Distill the solvent under reduced pressure (150 mbar, 50 °C) until the total volume is reduced to approximately 250 mL.

  • Slowly add Heptane (400 mL) over 45 minutes as an anti-solvent while maintaining the temperature at 50 °C.

  • Initiate a linear cooling ramp from 50 °C to 5 °C over 4 hours to induce crystallization.

  • Filter the resulting slurry via a Nutsche filter and wash the filter cake with cold Heptane (100 mL). Dry under vacuum at 45 °C to constant weight.

Validation Checkpoint 4 (Purity & Yield): The isolated product must exhibit > 99.0% HPLC purity and < 10 ppm residual Pd (verified via ICP-MS). Expected yield: 88–92%.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition (Archived via University of Edinburgh).[Link]

  • Smith, A. B., et al. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Process Research & Development (Archived via PMC).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for 4-(4-Butoxyphenyl)phenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in troubleshooting and optimizing catalyst loading for Suzuki-Miyaura cross-coupling reactions involving 4-(4-Butoxyphenyl)phenylboronic acid .

This specific substrate—a bulky, electron-rich biphenylboronic acid derivative—presents unique mechanistic challenges. While its electron-donating butoxy group enhances nucleophilicity, the extended biphenyl system introduces steric hindrance that can decelerate the transmetalation step. Optimizing the palladium (Pd) catalyst loading is critical not only for cost-efficiency and minimizing heavy metal contamination in final Active Pharmaceutical Ingredients (APIs), but also for suppressing competing side reactions.

Optimization Workflow

Workflow A 1. Baseline Screening (5 mol% Pd, Standard Ligands) B 2. Ligand Optimization (e.g., SPhos, XPhos) A->B Select Best Ligand C 3. Catalyst Titration (Reduce to 0.5 - 1.0 mol%) B->C Lower Pd Loading D 4. Troubleshooting (Address Homocoupling / Protodeboronation) C->D If Yield Drops E 5. Final Validation (Yield & Pd Contamination Check) C->E If Yield Maintained D->C Adjust Base/Solvent

Caption: Systematic optimization workflow for scaling down catalyst loading in Suzuki cross-couplings.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: How does the structure of 4-(4-Butoxyphenyl)phenylboronic acid dictate my initial catalyst and ligand choice? The substrate features an electron-donating butoxy group on a biphenyl backbone. While electron-rich boronic acids are generally more stable against degradation than electron-deficient ones, the steric bulk of the biphenyl system can significantly slow down transmetalation 1. To compensate, you must use bulky, electron-rich phosphine ligands (such as Buchwald ligands like XPhos or SPhos). These ligands stabilize the active mono-ligated Pd(0) species, accelerate oxidative addition, and facilitate reductive elimination, which is essential when attempting to lower catalyst loadings 2.

Q2: What is the optimal starting catalyst loading, and how do I safely reduce it? A common starting point for catalyst loading in cross-coupling reactions is 1–5 mol% of the palladium source 2. Once a baseline yield >90% is achieved, you can titrate the loading down to 0.5–1.0 mol%. Kinetic modeling and parameter optimization have proven that utilizing highly active precatalysts (like Pd G3/G4 systems) allows for significant reductions in Pd loading without sacrificing reaction velocity 3.

Q3: Why does lowering the catalyst loading sometimes cause the reaction to stall completely instead of just slowing down? At 5 mol% loading, the reaction contains enough "sacrificial" palladium to overcome trace impurities (like oxygen or moisture) that poison the catalyst. When you reduce the loading to 0.5 mol%, every palladium atom must achieve a much higher Turnover Number (TON). Trace oxygen can oxidize the phosphine ligands, leaving the Pd center coordinatively unsaturated and prone to aggregation into inactive "Pd black" 4. Rigorous degassing becomes exponentially more critical as catalyst loading decreases.

Part 2: Troubleshooting Guide for Sub-Optimal Yields

Issue 1: Homocoupling of the Boronic Acid

Symptom: LC-MS reveals a significant mass corresponding to the symmetrical biaryl dimer of 4-(4-Butoxyphenyl)phenylboronic acid. Causality: Homocoupling is an oxidative side reaction. It is primarily driven by the presence of oxygen or by the use of Pd(II) precatalysts (e.g., Pd(OAc)₂). For the catalytic cycle to initiate, Pd(II) must be reduced to Pd(0); this often happens by consuming two equivalents of your boronic acid 5. Solution:

  • Switch Precatalysts: Use a pre-formed Pd(0) source or a modern Buchwald precatalyst (which undergoes reductive elimination of an amine to form Pd(0) without consuming the boron reagent) 6.

  • Rigorous Degassing: Sparge the solvent with Argon for 15-30 minutes or perform three freeze-pump-thaw cycles 6.

Issue 2: Protodeboronation

Symptom: The primary byproduct is the simple arene (4-butoxy-1,1'-biphenyl), indicating the C-B bond was cleaved and replaced by a C-H bond. Causality: Protodeboronation is highly dependent on reaction pH and temperature. It is accelerated under harsh basic conditions where the highly reactive boronate anion is generated but fails to transmetalate fast enough 7. Solution:

  • Optimize the Base: Switch from strong bases (NaOH, Cs₂CO₃) to milder bases like K₃PO₄ or K₂CO₃.

  • Water Content: If using an anhydrous system with K₃PO₄, add a strictly controlled amount of water (e.g., 5 equivalents relative to substrate) to facilitate base solubility without promoting runaway hydrolysis.

Issue 3: Incomplete Conversion / Sluggish Reaction

Symptom: The reaction stops at 40-50% conversion despite prolonged heating. Causality: Inadequate stirring in biphasic solvent systems (e.g., Toluene/Water) leads to localized high concentrations of reagents, stalling the catalytic cycle and promoting catalyst decomposition 4. Solution: Ensure vigorous stirring (≥1000 rpm) to maximize the interfacial area. If the problem persists, the ligand-to-metal ratio may be insufficient; ensure a 1:1 to 2:1 ratio of phosphine ligand to palladium to prevent aggregation 4.

Part 3: Mechanistic Divergence

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Pd(II) Complex) Pd0->OA + Aryl Halide TM Transmetalation (with Boronic Acid) OA->TM + Base RE Reductive Elimination (Product Formation) TM->RE HC Homocoupling (O2 or Pd(II) induced) TM->HC O2 / Excess Pd(II) PD Protodeboronation (Base/H2O induced) TM->PD Excess Base / Heat RE->Pd0 - Product

Caption: Suzuki-Miyaura catalytic cycle highlighting divergent pathways for side reactions.

Part 4: Data Presentation - Catalyst Optimization Matrix

The following table summarizes a typical optimization matrix for coupling 4-(4-Butoxyphenyl)phenylboronic acid with a standard aryl bromide. Notice how the transition to a highly active precatalyst (XPhos Pd G3) allows for a significant reduction in catalyst loading while suppressing side reactions.

EntryPalladium SourceLoading (mol%)LigandBaseSolvent SystemYield (%)Primary Observation / Notes
1Pd(OAc)₂5.0PPh₃K₂CO₃Dioxane/H₂O (4:1)62High homocoupling (Pd(II) reduction)
2Pd(dppf)Cl₂2.5dppfK₂CO₃Dioxane/H₂O (4:1)78Moderate conversion, some protodeboronation
3XPhos Pd G31.0XPhosK₃PO₄Dioxane/H₂O (4:1)94 Clean profile, rapid conversion
4XPhos Pd G30.5 XPhosK₃PO₄Dioxane/H₂O (4:1)91 Optimal loading achieved
5XPhos Pd G30.1XPhosK₃PO₄Dioxane/H₂O (4:1)45Reaction stalled (Catalyst deactivation)

Part 5: Standard Operating Procedure (SOP) - Catalyst Titration Screen

To accurately validate sub-1 mol% catalyst loadings, weighing errors must be eliminated. This self-validating protocol utilizes stock solutions to ensure precision.

Step 1: Reagent Preparation (Inert Atmosphere Required)

  • Prepare a 0.5 M Substrate Stock Solution : Dissolve 4-(4-Butoxyphenyl)phenylboronic acid (1.2 equiv) and the target aryl halide (1.0 equiv) in anhydrous, thoroughly degassed 1,4-dioxane.

  • Prepare a 0.05 M Catalyst Stock Solution : Dissolve the chosen precatalyst (e.g., XPhos Pd G3) in degassed 1,4-dioxane.

Step 2: Reaction Assembly

  • To a series of 8 mL reaction vials equipped with PTFE-coated magnetic stir bars, add finely milled, anhydrous K₃PO₄ (2.0 equiv).

  • Transfer the vials to a glovebox or purge rigorously with Argon.

  • Aliquot the Substrate Stock Solution into each vial.

  • Using a micro-syringe, add varying volumes of the Catalyst Stock Solution to achieve the target titration curve (e.g., 2.0, 1.0, 0.5, and 0.25 mol%).

Step 3: Solvent Addition & Execution

  • Add degassed HPLC-grade water to achieve a final Dioxane/H₂O ratio of 4:1.

  • Seal the vials with PTFE-lined septum caps.

  • Transfer to a pre-heated reaction block at 80 °C. Crucial: Set the stir rate to ≥1000 rpm to ensure complete emulsification of the biphasic system.

Step 4: Monitoring and Analysis

  • Sample the reactions at 1h, 4h, and 12h via syringe (maintaining inert atmosphere).

  • Quench aliquots in acetonitrile and analyze via UPLC-MS. Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to accurately quantify the ratio of cross-coupled product to homocoupled dimer.

References

  • ACS Publications. "Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture." Organic Process Research & Development. Available at:[Link]

  • Royal Society of Chemistry. "CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling." RSC Books. Available at:[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at:[Link]

Sources

Technical Support Center: Solvent Effects on 4-(4-Butoxyphenyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(4-Butoxyphenyl)phenylboronic acid applications. As a biphenyl system bearing an electron-donating butoxy ether, this specific boronic acid exhibits excellent nucleophilicity for transmetalation. However, its electron-rich nature makes it highly sensitive to the solvent environment, requiring precise control to prevent competitive degradation pathways.

This guide provides mechanistic insights, validated protocols, and troubleshooting steps to ensure robust cross-coupling performance.

Core Principles: The Causality of Solvent Selection

In Suzuki-Miyaura cross-couplings, the solvent is not merely a reaction medium; it is an active participant in the catalytic cycle. The choice of solvent dictates the solubility of the inorganic base, the activation of the boronic acid into the reactive boronate anion, and the stability of the palladium catalyst 1.

For 4-(4-Butoxyphenyl)phenylboronic acid, polar aprotic solvents (e.g., 1,4-Dioxane, THF) mixed with water are standard. The aqueous phase dissolves the base (e.g., K₂CO₃), which is strictly required to form the trihydroxyboronate species [R-B(OH)₃]⁻. Without this solvent-mediated activation, transmetalation to the Pd(II) complex cannot occur.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Complex OxAdd->PdII Base Base Activation (H2O/Solvent) PdII->Base Trans Transmetalation Base->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd0

Suzuki-Miyaura catalytic cycle highlighting solvent-dependent activation steps.

Troubleshooting Guide

Issue 1: Severe Protodeboronation (Loss of Boronic Acid)

Symptoms: Low yield of the desired product. LC-MS or GC-MS shows high concentrations of the non-polar byproduct, 4-butoxy-1,1'-biphenyl. Causality: Protodeboronation is an undesired side reaction where the C-B bond is cleaved and replaced with a C-H bond. For electron-rich systems like 4-(4-Butoxyphenyl)phenylboronic acid, this degradation is heavily promoted by highly basic, aqueous solvent conditions at elevated temperatures . Resolution:

  • Solvent Adjustment: Reduce the water ratio in your biphasic system (e.g., move from 2:1 to 4:1 Dioxane/H₂O).

  • Base Modification: Switch from strong bases (NaOH, KOH) to milder alternatives (K₃PO₄, K₂CO₃) to lower the pH of the aqueous layer.

G BA 4-(4-Butoxyphenyl) phenylboronic acid Boronate Boronate Anion BA->Boronate Base + H2O Degradation Protodeboronation Boronate->Degradation High T, High pH Product Cross-Coupled Product Boronate->Product Pd Catalyst Arene 4-Butoxy-1,1'-biphenyl Degradation->Arene

Pathway showing competition between productive cross-coupling and protodeboronation.

Issue 2: Catalyst Poisoning & Incomplete Conversion

Symptoms: The reaction stalls abruptly at 30-50% conversion. Both starting materials remain unconsumed. Causality: Industrial ethereal solvents, particularly THF, can contain trace contaminants (ppm levels) such as 2,3-dihydrofuran or maleic anhydride. These impurities act as strong ligands that irreversibly poison palladium catalysts, especially heterogeneous Pd/C systems 2. Resolution:

  • Switch to high-purity, inhibitor-free 1,4-Dioxane.

  • If THF must be used, the addition of a sacrificial phosphine ligand (e.g., PPh₃) can outcompete the solvent contaminants and restore catalytic turnover.

Issue 3: High Levels of Homocoupling

Symptoms: Formation of 4,4'-bis(4-butoxyphenyl)-1,1'-biphenyl. Causality: Dissolved oxygen in the solvent oxidizes the Pd(0) catalyst to a Pd(II) peroxo species, which subsequently facilitates the oxidative homocoupling of two boronic acid molecules 3. Resolution: Rigorously degas all solvents (both organic and aqueous phases) using the freeze-pump-thaw method or by sparging with inert gas for at least 30 minutes prior to use.

Quantitative Data: Solvent System Comparison

The following table summarizes the expected performance of 4-(4-Butoxyphenyl)phenylboronic acid across various solvent systems, highlighting the delicate balance between yield and side reactions.

Solvent SystemBaseTemp (°C)Expected Yield (%)Protodeboronation (%)Homocoupling (%)
1,4-Dioxane / H₂O (4:1) K₂CO₃80>90 <5<2
THF / H₂O (4:1) (Unpurified)K₂CO₃7045 ~10<2
Toluene (Anhydrous)CsF10075 <1<5
Ethanol / H₂O (1:1) NaOH8060 >25<5

Validated Experimental Protocol

Biphasic Suzuki-Miyaura Cross-Coupling

Objective: Achieve >90% conversion while suppressing protodeboronation of 4-(4-Butoxyphenyl)phenylboronic acid.

Materials:

  • 4-(4-Butoxyphenyl)phenylboronic acid (1.2 equiv)

  • Aryl halide electrophile (1.0 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 4-(4-Butoxyphenyl)phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Solvent Preparation (Critical Step): In a separate flask, prepare the 4:1 mixture of 1,4-Dioxane and water. Sparge this mixture with Argon for exactly 30 minutes. Failure to degas will result in oxidative homocoupling.

  • Reaction Initiation: Transfer the degassed solvent mixture to the Schlenk flask via cannula or syringe under positive Argon pressure. Seal the flask and heat to 80 °C in a pre-heated oil bath.

  • Self-Validating Monitoring: At the 2-hour mark, extract a 50 µL aliquot from the organic layer for LC-MS or TLC analysis.

    • Validation Checkpoint: If the aryl halide is unconsumed but the boronic acid is completely depleted, protodeboronation has occurred due to excessive pH or temperature. If both starting materials are present, catalyst poisoning (solvent impurity) is the likely culprit.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with brine (2x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: Why is my reaction turning black immediately upon heating? A: A rapid color change to black indicates the precipitation of "palladium black" (Pd(0) agglomeration). This is often caused by solvent contaminants (like peroxides in older ethereal solvents) that strip the protective ligands from the palladium center. Ensure your 1,4-Dioxane is peroxide-free and stored strictly under inert gas.

Q: Can I use ethanol instead of 1,4-Dioxane to make the process greener? A: While ethanol is a greener solvent, it is highly protic. For electron-rich systems like 4-(4-Butoxyphenyl)phenylboronic acid, ethanol/water mixtures at elevated temperatures significantly increase the rate of protodeboronation. If you must use ethanol, lower the reaction temperature to 60 °C and use a milder base like potassium phosphate (K₃PO₄).

Q: How do I remove the 4-butoxy-1,1'-biphenyl byproduct if protodeboronation occurs? A: Protodeboronated byproducts lack the polar boronic acid moiety and are highly lipophilic. They can usually be separated from the desired cross-coupled product via silica gel chromatography using a highly non-polar eluent (e.g., 100% hexanes to 95:5 hexanes/EtOAc). The byproduct will elute near the solvent front, much faster than most functionalized cross-coupled products.

References

  • Benchchem.Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings.
  • ArODES.Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Yoneda Labs.Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem.Protodeboronation of (7-Heptylnaphthalen-2-yl)boronic acid and its prevention.

Sources

Technical Support Center: Monitoring 4-(4-Butoxyphenyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complexities of monitoring reactions involving 4-(4-Butoxyphenyl)phenylboronic acid.

Boronic acids are indispensable nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. However, their unique chemical properties—such as their propensity to dehydrate into boroxines, interact with metal surfaces, and undergo protodeboronation—present significant analytical and synthetic challenges. This guide synthesizes field-proven methodologies, mechanistic insights, and validated protocols to ensure your reaction monitoring is accurate, reproducible, and self-validating.

Reaction Pathway & Mechanistic Pitfalls

To effectively monitor a reaction, one must first understand the competing chemical pathways. 4-(4-Butoxyphenyl)phenylboronic acid is primarily consumed via the productive transmetalation step in the Suzuki-Miyaura catalytic cycle. However, it is simultaneously vulnerable to protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 4-butoxybiphenyl[1].

Pathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd TransMet Transmetalation (+ Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product BoronicAcid 4-(4-Butoxyphenyl) phenylboronic acid BoronicAcid->TransMet Base, H2O ProtoDe Protodeboronation (Side Reaction) BoronicAcid->ProtoDe Excess Base / Heat / Pd(II) DegradProduct 4-Butoxybiphenyl (Ar-H) ProtoDe->DegradProduct

Suzuki-Miyaura Catalytic Cycle vs. Protodeboronation Pathway.

Frequently Asked Questions (FAQs)

Q: Why am I seeing multiple, broad peaks for 4-(4-Butoxyphenyl)phenylboronic acid in my LC-MS chromatogram? A: This is a classic analytical artifact caused by two factors. First, boronic acids exist in an equilibrium with their dehydrated trimeric anhydride forms (boroxines). During LC separation or electrospray ionization (ESI), this equilibrium shifts, resulting in multiple species[2]. Second, boronic acids are known to interact with the metal hardware of standard HPLC systems and columns, leading to peak tailing and splitting[3]. Causality Fix: Use a mobile phase containing 10 mM ammonium acetate to stabilize the monomeric boronic acid[2], and employ columns designed to mitigate metal-analyte interactions (e.g., hybrid silica or specialized hardware)[3].

Q: My reaction stalls, and LC-MS shows a rapid depletion of the boronic acid without corresponding product formation. What is happening? A: You are likely observing rapid protodeboronation. While traditionally viewed as a base-catalyzed or thermally induced degradation pathway[1], recent mechanistic studies demonstrate that palladium(II) complexes bound to bulky phosphine ligands can paradoxically accelerate protodeboronation[4]. Causality Fix: Re-evaluate your ligand choice. If a bulky ligand is strictly required for the oxidative addition of a challenging aryl halide, consider switching to a "slow-release" strategy using a MIDA boronate derivative to keep the instantaneous concentration of the free boronic acid low[1].

Q: How can I accurately sample a liquid/liquid biphasic Suzuki-Miyaura reaction for HPLC monitoring? A: Biphasic mixtures (e.g., organic solvent and aqueous base) inherently resist representative sampling. An aliquot drawn manually will likely contain disproportionate phase ratios, skewing your kinetic data[5]. Causality Fix: Implement an automated biphasic sampling platform that circulates a single phase for online HPLC analysis[5], or ensure your manual sampling protocol involves drawing the aliquot under high-shear stirring, immediately followed by quenching into a homogenizing solvent (like THF or Acetonitrile) that dissolves both phases.

Troubleshooting Guide & Quantitative Benchmarks

When monitoring reactions, your analytical method must be a self-validating system. If your recovery is low, you cannot trust your kinetic data. Below is a summary of quantitative performance benchmarks you should expect when using an optimized UPLC-MS method for boronic acids[2].

Table 1: Quantitative Performance Benchmarks for Boronic Acid UPLC-MS Analysis
Performance MetricExpected Value RangeDiagnostic Significance
Recovery 97.1% – 105.7%Validates that the boronic acid is not degrading on the column or sticking to metal surfaces.
Precision (RSD) < 2.0%Ensures sampling homogeneity and injection reproducibility.
Linearity (R²) ≥ 0.98Confirms the detector is not saturated and boroxine equilibrium is controlled.
Limit of Detection (LOD) ~0.1 µgRequired sensitivity for detecting trace unreacted starting materials.
Limit of Quantitation (LOQ) ~1.0 µgMinimum threshold for reliable kinetic modeling.
Run Time ~1.0 MinuteEnables high-throughput, near real-time reaction monitoring.

Validated Experimental Protocols

Protocol A: High-Throughput UPLC-MS Monitoring Workflow

This protocol is designed to suppress boroxine formation and provide rapid (1-minute) turnaround times for reaction monitoring without the need for pre-derivatization[2].

Workflow Sample Reaction Aliquot Quench Quench & Dilute (MeCN/H2O) Sample->Quench Filter Filter (0.22 µm) Quench->Filter Inject UPLC Injection Filter->Inject Column C18 Column (e.g., MaxPeak) Inject->Column Detect UV / MS Detection Column->Detect

UPLC-MS Sample Preparation and Analysis Workflow.

Step-by-Step Methodology:

  • Representative Sampling: Withdraw a 10 µL aliquot from the active reaction mixture under vigorous stirring to ensure phase representation.

  • Quenching & Homogenization: Immediately discharge the aliquot into a vial containing 990 µL of cold Acetonitrile (MeCN). This halts the reaction by precipitating inorganic bases and homogenizes any biphasic components.

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter to remove precipitated salts and palladium black.

  • Chromatographic Separation:

    • Column: Acquity BEH C18 (or equivalent metal-passivated column)[2].

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (Crucial for stabilizing the boronic acid monomer)[2].

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • Detection: Utilize Electrospray Ionization (ESI). Operate in negative ion mode for the optimal detection of 4-(4-Butoxyphenyl)phenylboronic acid, and positive ion mode for the cross-coupled product.

Protocol B: Post-Column Derivatization for Complex Matrices

If your reaction matrix contains highly UV-absorbent impurities that mask the boronic acid, or if MS ionization is heavily suppressed, utilize this post-column fluorescence derivatization method[6].

Step-by-Step Methodology:

  • Primary Separation: Run the quenched sample through a standard Reversed-Phase HPLC setup at a flow rate of 0.40 mL/min[6].

  • Reagent Delivery: Using a secondary pump, deliver a derivatization solution consisting of 75 µM alizarin and 0.1% triethylamine in acetonitrile at a flow rate of 0.60 mL/min[6].

  • Post-Column Mixing: Merge the HPLC eluate and the alizarin reagent stream into a reaction coil (dimensions: 3.5 m × 0.25 mm) maintained at 50 °C[6].

    • Causality Note: The alizarin specifically reacts with the empty p-orbital of the boron atom, forming a highly fluorescent complex.

  • Fluorescence Detection: Monitor the eluate using a fluorescence detector set to an excitation wavelength (λexc) of 469 nm and an emission wavelength (λem) of 610 nm[6]. This provides extreme selectivity, achieving an LOD of ~1.2 ng for boronic acids[6].

References

  • Protodeboron
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling, Vapourtec,
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System, W
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation, Journal of the American Chemical Society,
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin, PubMed (NIH),
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry, Analytical Methods (RSC Publishing),

Sources

Validation & Comparative

Comprehensive Comparison Guide: 4-(4-Butoxyphenyl)phenylboronic Acid vs. Standard Arylboronic Acids in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

In modern synthetic chemistry, the selection of the correct arylboronic acid is paramount for optimizing Suzuki-Miyaura cross-coupling reactions. 4-(4-Butoxyphenyl)phenylboronic acid (CAS: 158937-24-7) is a highly specialized building block predominantly utilized in the synthesis of advanced pharmaceutical intermediates, OLED materials, and liquid crystals[1].

Structurally, it features an extended biphenyl system capped with a terminal butoxy group. This specific architecture introduces two critical variables into cross-coupling workflows: steric bulk (due to the extended biaryl axis) and high electron density (driven by the strong +M resonance effect of the alkoxy group). Understanding how these factors dictate reaction kinetics is essential for drug development professionals and materials scientists aiming to maximize yields and minimize byproduct formation.

Mechanistic Causality: Electronic and Steric Effects

To master the application of 4-(4-Butoxyphenyl)phenylboronic acid, one must understand the causality within the Suzuki-Miyaura catalytic cycle—specifically during the transmetalation step[2].

Transmetalation involves the transfer of the aryl group from the boron atom to the palladium(II) center[2]. This process is highly sensitive to the electronic nature of the boronic acid[3]:

  • Boronate Formation: The addition of a base (e.g., K₂CO₃, NaOH) forms a reactive, negatively charged boronate complex[4]. Electron-withdrawing groups (EWGs) increase the Lewis acidity of boron, speeding up this specific pre-equilibrium step[5].

  • Aryl Transfer (The Rate-Determining Step): Once the boronate is formed, the actual transfer of the aryl group to palladium relies on the nucleophilicity of the ipso-carbon[6]. Here, electron-donating groups (EDGs) like the para-butoxy group shine. The electron density is transmitted through the conjugated biphenyl system, significantly enhancing the nucleophilicity of the ipso-carbon and accelerating the transmetalation rate[6].

The Trade-off (Protodeboronation): While electron-rich boronic acids undergo rapid transmetalation, their electron density also makes them highly susceptible to protodeboronation —a side reaction where the C–B bond is hydrolytically cleaved to yield the corresponding arene (in this case, 4-butoxybiphenyl)[3]. Therefore, experimental conditions must be engineered so that the catalytic turnover outpaces this degradation pathway[3].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd 1. Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Complex [Ar-Pd-X] OxAdd->PdII Base 2. Base Activation (OH⁻ / RO⁻) PdII->Base PdII_Base Activated Pd(II) [Ar-Pd-OR] Base->PdII_Base Trans 3. Transmetalation (Ar'-B(OH)₂) PdII_Base->Trans Rate-determining step for sterically hindered boronic acids PdII_ArAr Diorganopalladium [Ar-Pd-Ar'] Trans->PdII_ArAr Accelerated by EDGs (e.g., Butoxy) increasing ipso-carbon nucleophilicity RedElim 4. Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Suzuki-Miyaura Catalytic Cycle highlighting the transmetalation step influenced by electronic effects.

Comparative Performance Data

To objectively evaluate 4-(4-Butoxyphenyl)phenylboronic acid, we compare its performance metrics against four standard arylboronic acids representing different electronic and steric profiles[3],[7],[4].

Arylboronic AcidElectronic ProfileSteric BulkTransmetalation RateProtodeboronation RiskTypical Yield (vs. Aryl Bromides)Primary Application
Phenylboronic acid Neutral (Baseline)LowModerateLow85 - 95%General biaryl synthesis
4-Methoxyphenylboronic acid Strongly Electron-RichLowVery FastHigh80 - 90%Anisole derivatives
4-(Trifluoromethyl)phenylboronic acid Electron-DeficientLowSlowVery Low60 - 80%Fluorinated pharmaceuticals
2,6-Dimethylphenylboronic acid NeutralVery HighVery SlowLow40 - 65%Hindered biaryl ligands
4-(4-Butoxyphenyl)phenylboronic acid Electron-Rich High (Extended) Fast Moderate-High 75 - 85% OLEDs, Liquid Crystals, APIs

Data Synthesis Note: Yields assume standard conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃, Toluene/H₂O, 80°C). The extended biphenyl system of the butoxy derivative attenuates the EDG effect slightly compared to direct para-methoxy substitution, balancing the transmetalation speed with a moderate-to-high risk of degradation[3],[6].

Experimental Protocols: A Self-Validating System

Because 4-(4-Butoxyphenyl)phenylboronic acid is highly lipophilic and prone to base-catalyzed protodeboronation[3], standard aqueous conditions often fail. The following protocol is engineered as a self-validating system : every reagent choice is structurally justified, and in-process monitoring guarantees mechanistic integrity.

Optimized Workflow for Bulky, Lipophilic Arylboronic Acids

1. Solvent Selection (Causality): Do not use pure polar aprotic solvents (like DMF) or pure water. The lipophilic butoxy-biphenyl tail requires a non-polar organic phase (Toluene or 1,4-Dioxane) for solubility, while the inorganic base requires water[8]. A biphasic Toluene/Ethanol/Water (2:1:1) system ensures phase-transfer efficiency and rapid boronate formation.

2. Reagent Stoichiometry:

  • Aryl Halide (Electrophile): 1.0 equivalent

  • 4-(4-Butoxyphenyl)phenylboronic acid: 1.25 equivalents (The 0.25 eq excess acts as a sacrificial buffer against unavoidable protodeboronation)[3].

  • Base (K₂CO₃): 2.5 equivalents.

3. Catalyst Selection: Use Pd(dppf)Cl₂ (5 mol%). The bidentate dppf ligand forces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step, preventing the catalyst from stalling and giving the boronic acid time to degrade[5].

4. Step-by-Step Execution & Validation:

  • Degassing: Combine the aryl halide, boronic acid, and solvent mixture in a Schlenk flask. Sparge with Argon for 15 minutes. Validation: Oxygen promotes homocoupling of the boronic acid; strict anaerobic conditions prevent the formation of the symmetrical terphenyl byproduct[3].

  • Catalyst Addition: Add Pd(dppf)Cl₂ and the aqueous K₂CO₃ solution. Heat to 85°C under vigorous stirring.

  • In-Process Monitoring (The Self-Validation Check): After 2 hours, sample the organic layer for LC-MS or TLC.

    • Scenario A (Success): Aryl halide is consumed; target mass is dominant.

    • Scenario B (Protodeboronation outpaces coupling): Aryl halide remains, but boronic acid is gone (detected as 4-butoxybiphenyl). Correction: If this occurs, the catalyst is too slow. Switch to a more electron-rich ligand like SPhos to accelerate oxidative addition[8].

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. The lipophilic product will remain entirely in the organic phase.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Prep Biphasic Toluene/EtOH/H₂O Strict Argon Degassing Step2 2. Catalyst & Base Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (2.5 eq) Step1->Step2 Step3 3. Substrate Addition Ar-X (1.0 eq) Boronic Acid (1.25 eq) Step2->Step3 Step4 4. Reaction & Validation 85°C, Vigorous Stirring Monitor via LC-MS Step3->Step4 Step5 5. Workup EtOAc Extraction Brine Wash Step4->Step5 Step6 6. Purification Silica Column (Hexanes/EtOAc) Step5->Step6

Self-validating experimental workflow for coupling bulky, lipophilic arylboronic acids.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.[Link]

  • Zhang, X., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids. Frontiers in Chemistry.[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.[Link]

  • Fang, Y., et al. (2005). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 70(21), 8600–8604.[Link]

Sources

4-(4-Butoxyphenyl)phenylboronic acid vs. its pinacol ester in Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Application Guide: 4-(4-Butoxyphenyl)phenylboronic Acid vs. Pinacol Ester in Suzuki-Miyaura Coupling

Introduction

The synthesis of extended biphenyl and terphenyl architectures is a cornerstone in the development of liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and active pharmaceutical ingredients. At the heart of these syntheses is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. When introducing a 4-(4-butoxyphenyl)phenyl moiety into a molecular scaffold, chemists face a critical design choice: should they employ the free boronic acid or its pinacol (BPin) ester?

This guide objectively compares these two reagents, detailing the mechanistic causality behind their performance, and provides self-validating experimental protocols to ensure reproducible success.

Physicochemical and Mechanistic Divergence

Stability, Storage, and Purification Free boronic acids inherently exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This spontaneous dehydration alters the molecular weight of the bulk material, complicating precise stoichiometric calculations. Furthermore, free boronic acids exhibit severe streaking on silica gel due to strong hydrogen bonding, making column chromatography highly inefficient[1].

Conversely, the 4-(4-butoxyphenyl)phenylboronic acid pinacol ester is a highly crystalline, bench-stable solid. The steric bulk of the pinacolato ligand prevents anhydride formation and shields the boron atom from atmospheric moisture. This allows the BPin ester to be easily purified via standard silica gel chromatography, ensuring the introduction of a highly pure coupling partner into the catalytic cycle[1].

Transmetalation Kinetics The transmetalation step—transferring the aryl group from boron to palladium—is often the rate-limiting step in Suzuki couplings.

  • Free Boronic Acid: The addition of an aqueous base rapidly generates a highly nucleophilic, electron-rich hydroxyboronate "ate" complex. This complex readily transmetalates with the Pd(II) intermediate, resulting in fast reaction kinetics.

  • BPin Ester: Historically, it was assumed that BPin esters had to undergo in situ hydrolysis to the free boronic acid before transmetalation could occur. However, structural and kinetic investigations by Denmark et al. have definitively shown that boronic esters can undergo direct transmetalation without prior hydrolysis[2]. This direct pathway requires the base to create an empty coordination site on the palladium atom, meaning BPin esters generally exhibit slower transmetalation kinetics and require stronger bases (e.g., K₃PO₄) compared to their free acid counterparts[2].

Resistance to Protodeboronation A major side reaction in Suzuki couplings is protodeboronation, where the C–B bond is cleaved to yield the corresponding arene. The rate of protodeboronation is highly pH-dependent and proceeds via a zwitterionic intermediate[3]. Free boronic acids are significantly more susceptible to this degradation pathway under prolonged heating in aqueous basic conditions. The BPin ester's steric shielding mitigates this vulnerability, making it the superior choice for challenging couplings that require extended reaction times at elevated temperatures.

Quantitative Comparison

Property4-(4-Butoxyphenyl)phenylboronic acid4-(4-Butoxyphenyl)phenyl BPin ester
Molecular Weight 270.13 g/mol 352.28 g/mol
Physical State White to off-white powderCrystalline solid
Bench Stability Moderate (Prone to boroxine formation)Excellent (Moisture resistant)
Silica Gel Purification Poor (Streaks heavily)Excellent[1]
Relative Reactivity High (Rapid "ate" complex formation)Moderate (Requires stronger base/heat)
Atom Economy HighLower (Loss of pinacol mass)
Protodeboronation Risk Moderate to High[3]Low

Mechanistic Workflow

SuzukiMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-X + Pd(0) → Ar-Pd(II)-X Pd0->OxAdd FreeAcid Free Boronic Acid Ar-B(OH)2 Rapid 'Ate' Complex Formation OxAdd->FreeAcid Base / H2O BPin BPin Ester Ar-BPin Direct Transmetalation OxAdd->BPin Base / H2O Transmet Transmetalation Ar-Pd(II)-Ar' FreeAcid->Transmet Fast Kinetics BPin->Transmet Denmark et al. (2018) RedElim Reductive Elimination Ar-Ar' (Product) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Mechanistic divergence of free boronic acid vs. BPin ester in the Suzuki-Miyaura catalytic cycle.

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation. The following methodologies incorporate causality for reagent selection and checkpoints to verify reaction progression.

Protocol A: Suzuki Coupling using 4-(4-Butoxyphenyl)phenylboronic acid

Best for: Highly reactive aryl halides (iodides/bromides) where rapid reaction times are desired to prevent side reactions.

  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), 4-(4-butoxyphenyl)phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

    • Causality: We use 1.2 equivalents of the boronic acid to compensate for potential stoichiometry inaccuracies caused by partial boroxine formation.

  • Solvent Addition: Add a degassed mixture of Toluene/Ethanol/H₂O (2:1:1 v/v/v) followed by K₂CO₃ (2.0 equiv).

    • Causality: The mixed solvent system is critical. Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, ensuring a homogeneous interface for the rapid formation of the hydroxyboronate "ate" complex.

  • Reaction & Validation: Heat the mixture to 80 °C under a nitrogen atmosphere for 8–12 hours.

    • Self-Validating Checkpoint: The reaction mixture will initially appear as a pale yellow suspension. As the catalytic cycle turns over and nears completion, the solution will darken, eventually precipitating "Pd black" (a dark grey/black solid) indicating the depletion of the aryl halide and the aggregation of inactive Pd(0). TLC (Hexane/EtOAc 9:1) should confirm the complete consumption of the aryl halide.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Suzuki Coupling using 4-(4-Butoxyphenyl)phenyl BPin Ester

Best for: Sterically hindered aryl halides, prolonged high-temperature couplings, or when starting material purity is paramount.

  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), 4-(4-butoxyphenyl)phenyl BPin ester (1.1 equiv), and Pd(dppf)Cl₂ (5 mol%).

    • Causality: Because the BPin ester is highly pure and resistant to dehydration, only a slight excess (1.1 equiv) is required, improving the effective atom economy of the active species. Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand forces a cis-geometry on the Pd center, accelerating the challenging reductive elimination step.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) followed by K₃PO₄ (3.0 equiv).

    • Causality: Direct transmetalation of BPin esters requires the base to coordinate the palladium center[2]. K₃PO₄ is a stronger, more soluble base in dioxane than K₂CO₃, facilitating this process. Dioxane allows for a higher reflux temperature compared to toluene/ethanol.

  • Reaction & Validation: Heat the mixture to 90–100 °C under a nitrogen atmosphere for 18–24 hours.

    • Self-Validating Checkpoint: Due to the slower kinetics, visual cues are less abrupt. To validate progression, extract a 0.1 mL aliquot, dilute with CDCl₃, and perform a quick ¹¹B NMR. The sharp singlet of the BPin ester at ~30 ppm will disappear, replaced by a broad signal near 20 ppm (borate byproducts), confirming the consumption of the boron reagent.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium residues and inorganic salts, and concentrate in vacuo.

References

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions Source: Organic Chemistry Portal (Summary of Org. Lett. 2022, 24, 3510-3514) URL:[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: ACS Publications (Journal of the American Chemical Society, 2018, 140, 12, 4401–4416) URL:[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: ACS Publications (Journal of the American Chemical Society, 2016, 138, 29, 9145–9157) URL:[Link]

Sources

Advanced Structural Validation of Polyaryl Scaffolds: A Comparative Guide to 4-(4-Butoxyphenyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in validating complex polyaryl architectures synthesized during drug discovery or materials science development. 4-(4-Butoxyphenyl)phenylboronic acid (also known as 4'-butoxybiphenyl-4-boronic acid) is a highly valuable building block. Its extended biphenyl system, coupled with an electron-donating butoxy tail, provides unique physicochemical properties. However, confirming the successful integration of this bulky moiety via Suzuki-Miyaura cross-coupling requires a rigorous, self-validating analytical approach.

This guide objectively compares the performance of 4-(4-Butoxyphenyl)phenylboronic acid against standard alternatives and provides a field-proven, self-validating protocol for structural confirmation.

Comparative Analysis: Reactivity and Validation Logic

When designing a synthetic route, the choice of the boronic acid significantly impacts both the coupling efficiency and the downstream structural validation.

Causality in Reactivity: The electron-donating nature of the butoxy group increases the nucleophilicity of the boronic acid. This electronic enrichment facilitates the transmetalation step in the palladium-catalyzed cycle compared to electron-deficient or unsubstituted analogues[1]. Furthermore, while its extended steric bulk can hinder rotation—a feature sometimes exploited in synthesizing inherently chiral molecules—it generally maintains high coupling efficiency under optimized conditions[1].

Causality in Validation: The butoxy chain acts as an intrinsic diagnostic tag. Unlike unsubstituted biphenyls where aromatic proton signals often overlap into an unresolvable multiplet, the aliphatic protons of the butoxy group (-OCH₂CH₂CH₂CH₃) appear in distinct, uncluttered regions of the ¹H NMR spectrum. This built-in internal standard allows for rapid confirmation of product formation without relying solely on complex 2D NMR experiments.

Quantitative Performance Comparison
Boronic Acid DerivativeElectronic NatureTypical Coupling YieldDiagnostic ¹H NMR HandleHRMS Ionization Suitability
4-(4-Butoxyphenyl)phenylboronic acid Strongly Electron-Donating75–90%High (Distinct aliphatic multiplets: ~0.98, 1.50, 1.78, 4.00 ppm)Excellent (ESI+ easily forms [M+H]⁺ due to ether oxygen)
Biphenyl-4-boronic acid Neutral65–85%Low (Overlapping aromatic multiplets: 7.30–7.70 ppm)Moderate (Often requires APCI or GC-MS for non-polar products)
4-Hydroxyphenylboronic acid Electron-Donating50–70% (Prone to oxidation)Moderate (Broad -OH peak, often exchanges with D₂O)Good (ESI- preferred for phenolic [M-H]⁻)

Workflow Visualization

The following diagram illustrates the logical flow from the catalytic cycle to the necessary analytical validation steps.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Trans Transmetalation (Boronic Acid) OxAdd->Trans RedElim Reductive Elimination (Product Formation) Trans->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Butoxy-Biphenyl Scaffold) RedElim->Product NMR 1H/13C NMR (Diagnostic Butoxy Peaks) Product->NMR HRMS HRMS (ESI+) (Exact Mass Confirmation) Product->HRMS

Catalytic cycle of Suzuki-Miyaura coupling and downstream structural validation workflow.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol integrates synthesis with immediate analytical feedback loops. Every step is designed to validate the previous one.

Phase 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Reaction Setup : In an oven-dried Schlenk flask under nitrogen, combine the aryl halide (1.0 equiv), 4-(4-Butoxyphenyl)phenylboronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[2].

  • Solvent & Base Addition : Add a degassed biphasic mixture of THF/H₂O (6:1 v/v) and K₂CO₃ (3.0 equiv).

    • Causality: The biphasic system ensures the solubility of the highly lipophilic boronic acid in the organic phase, while the aqueous phase dissolves the inorganic base necessary for forming the reactive boronate complex—a critical prerequisite for transmetalation[2].

  • Execution : Heat the mixture to 80 °C for 12–24 hours. Monitor via TLC until the aryl halide is completely consumed.

  • Workup & Purification : Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify via flash column chromatography (typically using a hexane/dichloromethane gradient) to isolate the target compound[2].

Phase 2: Structural Validation Workflow

A successful synthesis is only as good as its validation. We employ a dual-pronged approach: NMR for structural connectivity and HRMS for atomic composition.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The butoxy group provides four distinct aliphatic signals that must integrate perfectly with the newly formed aromatic system. If the integration ratio between the butoxy tail and the core scaffold is off, it immediately indicates incomplete purification or side-reactions.

  • ¹H NMR (400 MHz, CDCl₃) : Look for the diagnostic triplet at ~4.00 ppm (t, J = 6.5 Hz, 2H) corresponding to the -OCH₂- protons[3]. The remaining aliphatic protons appear at ~1.75-1.80 ppm (m, 2H), ~1.45-1.55 ppm (m, 2H), and a terminal methyl triplet at ~0.98 ppm (t, J = 7.4 Hz, 3H). The integration of these peaks relative to the complex aromatic multiplet (7.00–7.80 ppm) confirms the 1:1 incorporation of the biphenyl moiety.

  • ¹³C NMR (101 MHz, CDCl₃) : Confirm the presence of the aliphatic carbons at approximately 67.8 (-OCH₂-), 31.4, 19.3, and 13.9 ppm.

NMR_Map Molecule Butoxy Group -O-CH2-CH2-CH2-CH3 Peak1 ~4.00 ppm (t) -O-CH2- Molecule->Peak1 Peak2 ~1.78 ppm (m) -CH2- Molecule->Peak2 Peak3 ~1.50 ppm (m) -CH2- Molecule->Peak3 Peak4 ~0.98 ppm (t) -CH3 Molecule->Peak4

Diagnostic 1H NMR chemical shifts for the butoxy diagnostic tag.

B. High-Resolution Mass Spectrometry (HRMS)

Causality: While NMR confirms the structural motif, HRMS eliminates the possibility of homocoupled byproducts (e.g., oxidative homocoupling of the boronic acid). The detection of the exact mass confirms that debromination or incomplete coupling has not occurred[4].

  • Method : Electrospray Ionization (ESI+) is highly effective here, as the ether oxygen of the butoxy group readily accepts a proton[3].

  • Validation Standard : The observed m/z must match the calculated exact mass for [M+H]⁺ within a mass error of < 5 ppm.

References

1.1, nih.gov 2.3, royalsocietypublishing.org 3.4, acs.org 4.2, ktu.edu

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(4-Butoxyphenyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling, operational integrity, and compliant disposal of specialized reagents is paramount. 4-(4-Butoxyphenyl)phenylboronic acid (CAS: 158937-24-7) is a highly valuable organoboron building block, predominantly utilized in Suzuki-Miyaura cross-coupling reactions for advanced drug development.

While organoboron compounds are generally celebrated for their stability and lower systemic toxicity compared to other organometallics, arylboronic acids present unique occupational hazards. Recent toxicological evaluations have classified many arylboronic acids as weakly mutagenic in microbial assays (Ames test), designating them as Potential Genotoxic Impurities (PGIs) in pharmaceutical synthesis[1][2]. Consequently, handling this compound requires a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and workflow design.

Quantitative Hazard Profile

To design an effective safety protocol, we must first understand the physicochemical and toxicological parameters of the substrate.

Table 1: Hazard and Physicochemical Parameters of 4-(4-Butoxyphenyl)phenylboronic acid

ParameterValue / ClassificationCausality / Impact on Handling
CAS Number 158937-24-7Unique identifier for safety tracking and inventory management.
GHS Hazard Codes H315, H319, H335Direct irritant to skin, eyes, and respiratory tract. Dictates strict barrier PPE.
Mutagenicity Ames-Positive (Class-wide)Categorized as a PGI[2]. Requires chemical degradation prior to standard disposal.
Physical State Solid / PowderHigh risk of aerosolization and static cling. Mandates respiratory protection and static mitigation.
Solubility Low in H₂O; High in EtOH/THFAqueous washes are ineffective for decontamination; basic alcoholic solutions are required[3].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling 4-(4-Butoxyphenyl)phenylboronic acid is part of a self-validating safety system designed to interrupt specific exposure pathways.

  • Eye & Face Protection: tightly fitting safety goggles (ANSI Z87.1 / EN 166).

    • Causality: Fine boronic acid powders can cause severe mechanical and chemical ocular irritation (H319). Standard safety glasses with side shields are insufficient against airborne dust.

  • Hand Protection: Nitrile gloves (Minimum 0.11 mm thickness, EN 374).

    • Causality: Nitrile provides excellent barrier resistance to solid boronic acids. Note: If the acid is solvated in Tetrahydrofuran (THF) or Dichloromethane (DCM) during the reaction, you must upgrade to solvent-specific heavier gloves (e.g., Butyl rubber or Viton) to prevent rapid solvent permeation carrying the PGI into the skin.

  • Body Protection: Flame-retardant, knee-length laboratory coat.

    • Causality: Prevents the dermal accumulation of the highly lipophilic biphenyl structure. If scaling up (>100g), disposable Tyvek sleeves should be worn over the lab coat to prevent cuff contamination.

  • Respiratory Protection: N95/P100 particulate respirator or handling exclusively within a Class II Fume Hood.

    • Causality: The vapor pressure of this compound is negligible; however, the inhalation of dust is the primary vector for respiratory tract irritation (H335).

Operational Workflow: Safe Weighing and Transfer

Arylboronic acids are notoriously fluffy and prone to static charge, which can lead to sudden aerosolization during weighing. Follow this validated protocol to ensure zero-exposure transfer.

Step-by-Step Methodology:

  • Environmental Preparation: Verify the fume hood face velocity is operating between 80–100 feet per minute (fpm). Clear the deck of any incompatible reagents, particularly strong oxidizers or reducing agents.

  • Static Dissipation (Critical): Pass an anti-static zero-stat gun over the conductive weighing boat and metal spatula for 5 seconds. This neutralizes the static charge, preventing the powder from repelling and aerosolizing.

  • Primary Containment: Tare the weighing boat. Carefully dispense the required mass of 4-(4-Butoxyphenyl)phenylboronic acid keeping the container as close to the boat as possible to minimize drop height.

  • Secondary Containment & Solubilization: Transfer the powder into the reaction vessel inside the fume hood. Immediately wash the weighing boat with the primary reaction solvent (e.g., Ethanol or THF) to ensure quantitative transfer and suppress any remaining dust.

  • Decontamination: Wipe down the balance and fume hood deck with a paper towel dampened with ethanol, followed by a wipe with 1M NaOH. The base initiates the breakdown of residual boronic acid.

HandlingWorkflow Start Storage (Inert Atmosphere) PPE Don PPE (Nitrile, Goggles, N95) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Static Static Mitigation (Ionizer/Anti-static gun) Hood->Static Weigh Weighing & Transfer Static->Weigh Solvent Solubilization (Avoid dust generation) Weigh->Solvent Clean Decontamination (Basic wipe down) Solvent->Clean

Fig 1: Step-by-step operational workflow for mitigating inhalation and dermal exposure.

Disposal and Chemical Destruction Plan

Because arylboronic acids are considered Potential Genotoxic Impurities (PGIs), bulk disposal of unreacted starting material into standard organic waste streams poses environmental and regulatory risks. The most effective method to neutralize this threat is Protodeboronation —the chemical cleavage of the carbon-boron bond to yield a non-mutagenic deboronated arene[1].

Step-by-Step Methodology: Protodeboronation of Liquid Waste

  • Consolidation: Collect all mother liquors, aqueous washes, and reaction filtrates containing residual 4-(4-Butoxyphenyl)phenylboronic acid into a dedicated, vented waste carboy.

  • Basification: Add 1M aqueous NaOH to the waste mixture until the pH exceeds 10. The hydroxide ions coordinate with the empty p-orbital of the boron atom, forming a boronate complex that weakens the C-B bond.

  • Catalytic Degradation: Introduce a catalytic amount of Copper(II) salts (e.g., CuCl₂) or Copper Metal-Organic Frameworks (Cu-MOFs like HKUST-1). Copper acts as a highly efficient catalyst for protodeboronation[3].

  • Thermal Activation: Heat the waste mixture to 60-70°C for 2 hours. Ensure the vessel is open to an oxygen atmosphere (or air), as oxygen acts as a crucial oxidant to regenerate the active Cu(II) species during the catalytic cycle[3].

  • Final Disposal: Once the boronic acid is converted to the corresponding butoxy-biphenyl derivative (which lacks the mutagenic properties of the boronic acid moiety), the neutralized liquid waste can be safely transferred to a licensed hazardous waste contractor for high-temperature incineration.

Alternatively, for highly dilute streams, Resin Scavenging using Diethanolaminomethyl polystyrene (DEAM-PS) can be employed to selectively sequester the boronic acid from the liquid phase. The loaded resin is then filtered and incinerated as solid waste.

DisposalPathway Waste Boronic Acid Waste (Solid/Liquid) Solid Solid Waste (Contaminated PPE/Vials) Waste->Solid Liquid Liquid Mother Liquors Waste->Liquid Incineration High-Temp Incineration (Licensed Contractor) Solid->Incineration Scavenge Resin Scavenging (DEAM-PS) Liquid->Scavenge Deboron Protodeboronation (Base/Heat/Cu-MOF) Liquid->Deboron Scavenge->Incineration SafeWaste Deboronated Arenes (Non-mutagenic) Deboron->SafeWaste SafeWaste->Incineration

Fig 2: Chemical disposal and degradation pathways for arylboronic acid waste.

References

  • BLDpharm. "156642-03-4 | (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid / 158937-24-7 | (4'-Butoxy-[1,1'-biphenyl]-4-yl)boronic acid Hazard Data." BLDpharm.
  • WordPress/Drug Regulatory Affairs International. "Arylboronic Acids – Handling, Toxicity, and Analysis.
  • ResearchGate. "Boronic acids - A novel class of bacterial mutagen.
  • RSC Publishing. "Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids.
  • ACS Publications. "Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts.

Sources

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